25-Desacetyl rifampicin-d4
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C43H58N4O12 |
|---|---|
分子量 |
827.0 g/mol |
IUPAC 名称 |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13-,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1/i17D2,18D2 |
InChI 键 |
JQXXHWHPUNPDRT-MNCSAVOPSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 25-Desacetyl rifampicin-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-Desacetyl rifampicin-d4 is the deuterium-labeled form of 25-desacetyl rifampicin, the primary and microbiologically active metabolite of the potent antibiotic, rifampicin.[1] Due to its chemical and structural similarity to the endogenous metabolite, coupled with its distinct mass, this compound serves as an ideal internal standard for quantitative bioanalytical assays. Its application is crucial in pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as in therapeutic drug monitoring (TDM) of rifampicin, ensuring accuracy and precision in the quantification of rifampicin and its metabolites in complex biological matrices.
This technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthetic strategy, and detailed experimental protocols for its application in advanced analytical methodologies.
Chemical and Physical Properties
This compound is a complex macrocyclic antibiotic derivative. The incorporation of four deuterium atoms into the molecule provides a distinct mass signature for mass spectrometry-based detection, without significantly altering its chemical behavior during chromatographic separation.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₁H₅₂D₄N₄O₁₁ | [2] |
| Molecular Weight | 784.93 g/mol | [3] |
| Synonyms | 25-O-Deacetyl-3-[(E)-[(4-methyl-1-piperazin-d4-yl)imino]methyl]rifamycin-D4, 4-N-Demethylrifampicin-d4 | [2] |
| Appearance | Solid powder | N/A |
| Storage Conditions | -20°C for long-term storage | [4] |
Synthesis
A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature, as it is primarily available through commercial suppliers as a certified reference material. However, a plausible synthetic route can be conceptualized based on established methods for deuterium labeling and the known chemistry of rifamycins.
The synthesis would likely involve two key stages:
-
Deuterium Labeling of a Precursor: A suitable precursor, such as 1-amino-4-methylpiperazine, would be subjected to a deuterium exchange reaction. This could be achieved using a deuterium source like deuterium gas (D₂) in the presence of a catalyst (e.g., Palladium on carbon) or by reductive amination using a deuterated reducing agent. This would introduce the deuterium atoms at specific, stable positions on the piperazine ring.
-
Condensation and Deacetylation: The resulting deuterated piperazine derivative would then be condensed with a rifamycin precursor, such as 3-formylrifamycin SV, to form the deuterated rifampicin analogue. Subsequent deacetylation at the C-25 position, which can be achieved under mild basic conditions, would yield the final product, this compound.
It is crucial to note that this is a generalized pathway, and the actual industrial synthesis may involve proprietary methodologies to ensure high isotopic purity and yield. For research and development purposes, it is recommended to procure this standard from a reputable chemical supplier.[2][5]
Application in Bioanalytical Methods
The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) or ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods. These methods are employed for the sensitive and selective quantification of rifampicin and its metabolites in biological samples such as plasma, serum, and urine.
Experimental Workflow
The general workflow for utilizing this compound as an internal standard in a typical bioanalytical assay is depicted below.
Detailed Experimental Protocols
The following protocols are compilations and adaptations from published methodologies for the quantification of rifampicin and its metabolites using a deuterated internal standard.
4.2.1 Protocol 1: UPLC-MS/MS for Rifampicin and Metabolites in Human Plasma
This protocol is adapted from methodologies for therapeutic drug monitoring of antitubercular drugs.
-
Sample Preparation:
-
To 50 µL of human plasma, add 100 µL of a working solution of this compound in methanol (concentration to be optimized based on expected analyte levels).
-
Vortex for 30 seconds to ensure thorough mixing.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for analysis.
-
-
UPLC-MS/MS Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 95% A
-
0.5-2.5 min: Linear gradient to 5% A
-
2.5-3.0 min: Hold at 5% A
-
3.0-3.1 min: Return to 95% A
-
3.1-4.0 min: Re-equilibration at 95% A
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Rifampicin | 823.4 | 791.4 |
| 25-Desacetyl rifampicin | 781.4 | 163.1 |
| This compound (IS) | 785.4 | 163.1 |
-
Data Analysis:
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.
-
The concentration of the analyte in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from various published analytical methods for rifampicin and its metabolites, where a deuterated internal standard like this compound would be applicable.
Table 5.1: Mass Spectrometric Parameters for Rifampicin and Metabolites
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |
| Rifampicin | ESI+ | 823.4 - 823.6 | 791.4 - 791.5 | [5][6] |
| 25-Desacetyl rifampicin | ESI+ | 781.4 - 781.5 | 163.1 | N/A |
| This compound | ESI+ | 785.4 - 785.5 | 163.1 | N/A |
| Rifampicin-d8 (IS for Rifampicin) | ESI+ | 831.5 - 831.6 | 799.5 - 799.6 | [5] |
Table 5.2: Performance Characteristics of Analytical Methods
| Analyte | Matrix | Method | LLOQ (ng/mL) | Linearity Range (ng/mL) | Reference(s) |
| Rifampicin | Plasma | UPLC-MS/MS | 5 | 5 - 40,000 | [6] |
| 25-Desacetyl rifampicin | Plasma | LC/MS² | 70.4 | 70.4 - 3379.2 | [7] |
| Rifampicin | Urine | UPLC-MS/MS | 100 | 100 - 30,000 | [8] |
| 25-Desacetyl rifampicin | Urine | UPLC-MS/MS | 100 | 100 - 20,000 | [8] |
Conclusion
This compound is an indispensable tool for the accurate quantification of rifampicin and its primary metabolite in biological matrices. Its use as an internal standard in LC-MS/MS and UPLC-MS/MS assays corrects for variability in sample preparation and matrix effects, thereby ensuring the reliability of data in clinical and research settings. While detailed synthesis protocols are not widely available, its commercial availability allows for its ready implementation in high-throughput bioanalytical laboratories. The protocols and data presented in this guide provide a solid foundation for the development and validation of robust analytical methods for the therapeutic monitoring and pharmacokinetic evaluation of rifampicin.
References
- 1. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Rifampicin-d8 | Isotope labeled compound | Antibiotic | TargetMol [targetmol.com]
- 5. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 11C-Labeled rifampicin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 25-Desacetyl Rifampicin-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 25-Desacetyl Rifampicin-d4, a crucial labeled internal standard for pharmacokinetic and metabolic studies of the front-line anti-tuberculosis drug, rifampicin. This document details a proposed synthetic pathway, purification methods, and a suite of analytical techniques for the thorough characterization of the final compound.
Introduction
25-Desacetyl rifampicin is the primary and microbiologically active metabolite of rifampicin.[1] Its deuterated isotopologue, this compound, is an indispensable tool in clinical and preclinical research, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical assays to ensure accurate quantification of the metabolite in biological matrices. The stable isotope label provides a distinct mass signature, allowing for precise differentiation from the endogenous analyte. This guide outlines the necessary procedures to synthesize and characterize this important research compound.
Synthesis of this compound
The synthesis of this compound can be approached in two principal stages: the synthesis of the deuterated precursor, Rifampicin-d4, followed by the hydrolysis of the 25-acetyl group.
Proposed Synthesis of the Deuterated Precursor: Rifampicin-d4
Experimental Workflow for Rifampicin-d4 Synthesis
Caption: Proposed workflow for the synthesis of Rifampicin-d4.
Synthesis of this compound via Alkaline Hydrolysis
The conversion of Rifampicin-d4 to its 25-desacetyl metabolite is achieved through alkaline hydrolysis, a method adapted from the general procedure for desacetylating rifamycins.[2]
Experimental Protocol:
-
Dissolution: Suspend Rifampicin-d4 (1 equivalent) in methanol.
-
Hydrolysis: Add a 10% aqueous solution of sodium hydroxide (excess) to the methanolic suspension.
-
Reaction: Stir the mixture at room temperature for approximately 40-60 minutes. The progress of the reaction should be monitored by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Neutralization: Upon completion, acidify the reaction mixture with a weak acid, such as a citric acid solution, to a neutral pH.
-
Extraction: Extract the aqueous solution multiple times with a suitable organic solvent, such as chloroform or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in chloroform) to afford the pure this compound.
Logical Relationship for Hydrolysis
Caption: Key transformation in the synthesis of the target compound.
Characterization of this compound
A comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C₄₁H₅₂D₄N₄O₁₁ | [3] |
| Molecular Weight | 784.94 g/mol | [3] |
| Appearance | Off-White Solid | [4] |
| Solubility | Soluble in Methanol and DMSO | [4][5] |
| Storage | Store at -20°C under an inert atmosphere | [4] |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of the synthesized compound.
Typical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of water and methanol or acetonitrile |
| Detection | UV at 254 nm |
| Column Temperature | 27 °C |
A successful separation should yield a single major peak corresponding to this compound. The purity is typically determined by the peak area percentage. Commercial standards often report purities exceeding 98%.[4]
Mass Spectrometry (MS)
Mass spectrometry is critical for confirming the molecular weight and isotopic incorporation.
Experimental Protocol for LC-MS/MS:
-
Sample Preparation: Prepare a dilute solution of the synthesized compound in a suitable solvent (e.g., methanol).
-
Instrumentation: Utilize a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source in positive ion mode.
-
Analysis: Perform a full scan analysis to determine the parent ion mass and fragmentation analysis (product ion scan) to characterize the fragmentation pattern.
Expected Mass Spectrometric Data:
| Analysis Type | Expected m/z | Notes |
| High-Resolution MS | [M+H]⁺ ≈ 785.43 | To confirm the elemental composition. |
| Tandem MS (MS/MS) | Parent Ion: 785.4 | |
| Fragment Ion: ~95 | A characteristic fragment ion.[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure and confirming the positions of the deuterium labels.
Experimental Protocol for NMR:
-
Sample Preparation: Dissolve an adequate amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.
The ¹H NMR spectrum is expected to show the absence of signals corresponding to the protons that have been replaced by deuterium in the 4-methylpiperazine moiety. The integration of the remaining proton signals should be consistent with the proposed structure. The ¹³C NMR will confirm the carbon skeleton, and 2D NMR experiments will allow for the complete assignment of all proton and carbon signals. The absence of the acetyl methyl signal (typically around 2.0 ppm in ¹H NMR) compared to the starting material, Rifampicin-d4, is a key indicator of successful hydrolysis.[2]
Characterization Workflow
Caption: Analytical workflow for the characterization of the final product.
Conclusion
This technical guide provides a detailed framework for the synthesis and comprehensive characterization of this compound. The proposed synthetic route via alkaline hydrolysis of a deuterated rifampicin precursor is a viable approach. The characterization protocol, employing a combination of chromatographic and spectroscopic techniques, is essential for verifying the identity, purity, and isotopic labeling of the final product. The availability of well-characterized this compound is critical for advancing our understanding of the pharmacokinetics and metabolism of rifampicin, ultimately contributing to the optimization of tuberculosis therapy.
References
- 1. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4188321A - 25-Desacetyl rifamycins - Google Patents [patents.google.com]
- 3. 25-Desacetyl Rifampicin - CAS - 16783-99-6 | Axios Research [axios-research.com]
- 4. allmpus.com [allmpus.com]
- 5. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to the Core Mechanism of Action of 25-Desacetyl Rifampicin-d4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rifampicin, a cornerstone in the treatment of tuberculosis, exerts its potent bactericidal effect through the specific inhibition of bacterial DNA-dependent RNA polymerase. Its primary metabolite, 25-desacetyl rifampicin, retains significant antibacterial activity. The deuterated analog, 25-desacetyl rifampicin-d4, is a subject of interest for its potential to offer an altered pharmacokinetic profile, leveraging the kinetic isotope effect. This technical guide provides a detailed exploration of the core mechanism of action of this compound, drawing upon the established knowledge of its parent compounds and the principles of deuteration in drug design. While direct experimental data on the d4-variant's specific mechanism of action is limited, this guide synthesizes the available information to provide a robust theoretical framework and practical experimental approaches.
Core Mechanism of Action
The fundamental mechanism of action of this compound is predicated on the well-established activity of the rifamycin class of antibiotics. The core activity lies in the specific and potent inhibition of bacterial DNA-dependent RNA polymerase (RNAP), the enzyme responsible for transcribing genetic information from DNA to RNA.
Inhibition of Bacterial RNA Polymerase
Rifampicin and its active metabolites, including 25-desacetyl rifampicin, bind to the β-subunit of the bacterial RNAP.[1][2] This binding occurs in a deep pocket within the DNA/RNA channel, in close proximity to the enzyme's active site.[2] The formation of a stable, non-covalent complex between the drug and the enzyme is the critical step in its antibacterial action.[1][2]
The binding of the rifamycin molecule sterically hinders the elongation of the nascent RNA chain. Specifically, it physically blocks the path of the growing RNA transcript once it reaches a length of 2-3 nucleotides.[2][3] This prevents the formation of a stable transcription elongation complex, effectively halting the process of transcription and, consequently, protein synthesis. This leads to a bactericidal effect against susceptible bacteria.[4][5] It is crucial to note that rifamycins do not significantly inhibit mammalian RNA polymerases, which accounts for their selective toxicity.[1][5]
The following diagram illustrates the inhibitory action of rifampicin on bacterial RNA polymerase.
Caption: Inhibition of bacterial RNA polymerase by rifampicin analogs.
The Role of Desacetylation and Deuteration
The modifications at the 25-position (desacetylation) and the inclusion of deuterium atoms (deuteration) in this compound are anticipated to primarily influence the compound's pharmacokinetic properties rather than its core mechanism of action.
25-Desacetylation
Rifampicin is metabolized in the liver to its primary active metabolite, 25-desacetyl rifampicin.[6] This metabolite retains significant antibacterial activity.[7] The desacetylation process is a natural metabolic step and the resulting compound continues to effectively inhibit bacterial RNA polymerase.
The following diagram depicts the metabolic conversion of rifampicin to 25-desacetyl rifampicin.
Caption: Metabolic pathway of rifampicin to its active metabolite.
Deuteration: The Kinetic Isotope Effect
The introduction of four deuterium atoms into the 25-desacetyl rifampicin molecule, specifically on the piperazine ring as indicated by its chemical structure, is the key modification in this compound.[8][9] Deuterium, being a stable isotope of hydrogen with an additional neutron, forms a stronger covalent bond with carbon compared to protium (regular hydrogen).[10][11] This difference in bond strength gives rise to the "kinetic isotope effect."[10][12]
Enzymatic metabolism often involves the cleavage of carbon-hydrogen bonds.[10] The stronger carbon-deuterium bond can slow down the rate of metabolic processes that involve the cleavage of these specific bonds.[11] This can lead to several potential advantages in a drug candidate:
-
Increased Half-life: A slower rate of metabolism can result in a longer plasma half-life of the drug.[11]
-
Improved Pharmacokinetic Profile: The overall exposure of the body to the active drug (Area Under the Curve, AUC) may be increased.
-
Reduced Metabolite-Mediated Toxicity: If metabolism leads to the formation of toxic byproducts, slowing this process can reduce toxicity.[12]
-
Potentially Altered Drug-Drug Interactions: As a potent inducer of cytochrome P450 enzymes, modification of rifampicin's metabolism could alter its interaction profile with other drugs.[4][13]
It is important to emphasize that these are potential effects, and the actual impact of deuteration depends on the specific site of deuteration and the rate-limiting steps in the drug's metabolism. For this compound, with deuteration on the piperazine ring, it is hypothesized that this modification could slow down metabolic pathways involving this part of the molecule.
Quantitative Data
Table 1: In Vitro Activity of 25-Desacetyl Rifampicin
| Compound | Target Organism | MIC99 (µM) | Reference |
| 25-Desacetyl rifampicin | M. smegmatis | 2.66 | [7] |
Table 2: Pharmacokinetic Parameters of Rifampicin and 25-Desacetyl Rifampicin in Healthy Adults
| Parameter | Rifampicin | 25-Desacetyl Rifampicin | Reference |
| Apparent Clearance (CL/F) | 10.3 L/h | 95.8 L/h | [5] |
Experimental Protocols
To characterize the mechanism of action and antibacterial activity of this compound, standard microbiological and biochemical assays can be employed.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Methodology:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Mycobacterium tuberculosis H37Rv) is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU) per milliliter.
-
Drug Dilution Series: A serial two-fold dilution of this compound is prepared in an appropriate growth medium (e.g., Middlebrook 7H9 broth).
-
Inoculation: The bacterial inoculum is added to each well of a microtiter plate containing the different drug concentrations. Control wells (no drug) are also included.
-
Incubation: The microtiter plates are incubated under appropriate conditions (temperature, time) for the specific bacterial species.
-
Reading of Results: The MIC is determined as the lowest drug concentration that shows no visible bacterial growth. This can be assessed visually or by using a growth indicator dye like resazurin.[12]
The following diagram outlines the general workflow for an MIC assay.
Caption: Workflow for determining the Minimum Inhibitory Concentration.
In Vitro RNA Polymerase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of bacterial RNA polymerase.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified bacterial RNA polymerase, a DNA template (e.g., a plasmid containing a specific promoter), and ribonucleoside triphosphates (rNTPs), one of which is radioactively or fluorescently labeled.
-
Initiation of Transcription: The reaction is initiated by the addition of the enzyme or the DNA template.
-
Addition of Inhibitor: this compound is added to the reaction at various concentrations. A control reaction without the inhibitor is also run.
-
Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature.
-
Termination and Product Analysis: The reaction is stopped, and the newly synthesized RNA transcripts are precipitated and collected. The amount of incorporated labeled rNTP is quantified using scintillation counting or fluorescence measurement.
-
Data Analysis: The percentage of inhibition is calculated for each drug concentration, and the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined.
Conclusion
The mechanism of action of this compound is fundamentally rooted in the inhibition of bacterial DNA-dependent RNA polymerase, a characteristic shared with its parent compound, rifampicin. The desacetylation at the 25-position does not abrogate this activity. The key innovation of deuteration is the strategic application of the kinetic isotope effect to potentially modulate the compound's metabolic fate. This may lead to an improved pharmacokinetic profile, including a longer half-life and enhanced systemic exposure. Further preclinical and clinical studies are necessary to fully elucidate the pharmacological properties of this compound and to realize its potential therapeutic advantages in the treatment of bacterial infections. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this promising deuterated antibiotic.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rifampicin inhibition of RNA synthesis by destabilisation of DNA-RNA polymerase-oligonucleotide-complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Population pharmacokinetics of rifampicin and 25-deacetyl-rifampicin in healthy Asian adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Publications - Open Library of Bioscience - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. caymanchem.com [caymanchem.com]
- 8. clearsynth.com [clearsynth.com]
- 9. vivanls.com [vivanls.com]
- 10. Discovery of a highly potent novel rifampicin analog by preparing a hybrid of the precursors of the antibiotic drugs rifampicin and clofazimine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Physical and Chemical Stability of 25-Desacetyl Rifampicin-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical stability of 25-Desacetyl rifampicin-d4, a deuterated analog of a primary and active metabolite of the antibiotic rifampicin. Due to the limited availability of direct stability data for the deuterated compound, this guide leverages extensive information from studies on rifampicin and its non-deuterated metabolite, 25-Desacetyl rifampicin, to project a robust stability profile. This information is critical for the proper handling, storage, and formulation of this compound in a research and drug development context.
Compound Overview
This compound is a stable, isotope-labeled form of 25-Desacetyl rifampicin. The deuteration is typically at the piperazine ring, providing a valuable internal standard for pharmacokinetic and metabolic studies.[1][2][3] Like its non-deuterated counterpart, it is a major active metabolite of rifampicin and is active against various bacteria, including M. smegmatis.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 25-O-Deacetyl-3-[(E)-[(4-methyl-1-piperazinyl)imino]methyl]rifamycin-D4 | [6] |
| Synonyms | 25-Desacetyl-3-[[(4-methyl-1-piperazin-d4-yl)imino]methyl]rifamycin, Desacetylrifampicin-d4 | [2] |
| Molecular Formula | C₄₁H₅₂D₄N₄O₁₁ | [1][6] |
| Molecular Weight | 784.93 g/mol | [1][6] |
| Appearance | A solid | [4] |
| Purity (by HPLC) | ≥95% | [4] |
| Solubility | DMSO: slightly soluble | [4] |
Recommended Storage and Stability
Proper storage is paramount to maintaining the integrity of this compound. The available data from various suppliers consistently recommend refrigerated or frozen conditions for long-term storage to minimize degradation.
Table 2: Recommended Storage Conditions and Stability
| Condition | Temperature | Duration | Reference |
| Long-term Storage | -20°C | ≥ 4 years | [4][5] |
| Long-term Storage | 2-8°C | Long term | [6] |
| Shipping | Room temperature (continental US) | Varies | [4] |
Forced Degradation and Stability-Indicating Methods
Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods. While specific forced degradation data for this compound is not publicly available, extensive studies on rifampicin provide a strong indication of its stability profile under various stress conditions. Rifampicin is known to be susceptible to degradation in acidic, alkaline, and oxidative environments, as well as under thermal stress.[7]
Table 3: Summary of Forced Degradation Studies on Rifampicin (as a proxy for this compound)
| Stress Condition | Observations on Rifampicin | Potential Degradation Products | Reference |
| Acidic Hydrolysis | Rapid decomposition | 3-Formyl-rifampicin | [7][8] |
| Alkaline Hydrolysis | Rapid decomposition | - | [7] |
| **Oxidative (e.g., H₂O₂) ** | Significant degradation | Rifampicin quinone | [7][8] |
| Thermal (>70°C) | Degradation observed | Rifampicin quinone | [7][9] |
| Photolytic | Stable | - | [7] |
It is highly probable that this compound will exhibit a similar degradation profile. The primary degradation pathways likely involve hydrolysis of the ester group (already absent in this molecule), oxidation of the hydroquinone ring to a quinone, and hydrolysis of the formylhydrazone side chain.
Experimental Protocols
Stability-Indicating UPLC-MS/MS Method for Quantification
This protocol is adapted from validated methods for the simultaneous quantification of rifampicin and its metabolites, including 25-desacetyl rifampicin, in biological matrices.[8][10][11]
Objective: To develop and validate a stability-indicating UPLC-MS/MS method for the quantification of this compound and its potential degradation products.
Instrumentation:
-
UPLC System: Acquity UPLC™ BEH C18 column (1.7 µm, 2.1 x 50 mm)
-
Mass Spectrometer: XEVO TQ S micro tandem mass spectrometer
Reagents:
-
Mobile Phase A: 10 mM ammonium formate in ultra-pure water
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile
-
Internal Standard: Rifampicin-d8
Procedure:
-
Sample Preparation: Perform protein precipitation of the plasma sample (30 µL) by adding 100 µL of 0.1% formic acid in acetonitrile containing the internal standard.
-
Chromatographic Conditions:
-
Column Temperature: 40°C
-
Flow Rate: 0.25 mL/min
-
Gradient Elution: A gradient composition of mobile phase A and B is used.
-
Injection Volume: Appropriate for the system.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) transitions:
-
This compound: 757.5 > 95.1 m/z
-
Rifampicin-d8 (Internal Standard): 831.6 > 799.6 m/z
-
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Forced Degradation Study Protocol
This protocol outlines a typical forced degradation study to assess the stability of this compound.
Objective: To investigate the degradation of this compound under various stress conditions.
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Acidic Degradation: Treat the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a specified time.
-
Alkaline Degradation: Treat the stock solution with 0.1 N NaOH at room temperature for a specified time.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Heat the solid drug substance at a high temperature (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a specified duration.
-
Analysis: Analyze the stressed samples at various time points using the validated stability-indicating UPLC-MS/MS method.
-
Data Evaluation: Determine the percentage of degradation and identify any major degradation products by comparing the chromatograms of the stressed samples with that of an unstressed control.
Visualizations
The following diagrams illustrate key experimental workflows and pathways relevant to the stability and analysis of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Simplified metabolic and degradation pathways of rifampicin.
Conclusion
This technical guide provides a foundational understanding of the physical and chemical stability of this compound. While direct stability data is sparse, the information derived from its parent compound, rifampicin, and its non-deuterated form offers valuable insights for researchers, scientists, and drug development professionals. The provided experimental protocols and visualizations serve as practical tools for handling, analyzing, and further investigating the stability of this important research compound. It is recommended that users perform their own stability assessments for their specific formulations and storage conditions to ensure the accuracy and reliability of their research findings.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. theclinivex.com [theclinivex.com]
- 3. vivanls.com [vivanls.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 25-Desacetyl Rifampicin - Immunomart [immunomart.com]
- 6. clearsynth.com [clearsynth.com]
- 7. researchgate.net [researchgate.net]
- 8. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rifampin Stability in 7H9 Broth and Löwenstein-Jensen Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
25-Desacetyl rifampicin-d4 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 25-Desacetyl rifampicin-d4, a key deuterated metabolite of the front-line tuberculosis drug, rifampicin. This document details its molecular characteristics, outlines a general synthetic approach, provides an in-depth experimental protocol for its quantification in biological matrices, and illustrates the bioanalytical workflow.
Core Compound Data
This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of rifampicin. Its deuteration provides a distinct mass spectrometric signature, enabling precise quantification.
| Property | Value | Citations |
| Molecular Formula | C₄₁H₅₂D₄N₄O₁₁ | [1][2] |
| Molecular Weight | Approximately 784.93 - 784.95 g/mol | [1][2] |
| Chemical Name | 25-O-Deacetyl-3-[(E)-[(4-methyl-1-piperazinyl)imino]methyl]rifamycin-D4 | |
| Primary Use | Internal standard for analytical assays | |
| Biological Significance | A major metabolite of Rifampicin |
Synthesis Overview
General Synthesis of 25-Desacetyl Rifampicin:
The synthesis of 25-Desacetyl rifampicin is typically achieved through the hydrolysis of rifampicin. A general procedure involves dissolving rifampicin in an alkaline solution, such as ethanolic sodium hydroxide, and stirring at room temperature. The reaction is then neutralized with an acid, leading to the precipitation of the crude 25-Desacetyl rifampicin, which can be further purified by extraction and crystallization.
Incorporation of Deuterium Labels:
The "d4" designation indicates the presence of four deuterium atoms. Based on the chemical structure, these deuterium atoms are most likely incorporated into the piperazine ring of the rifampicin molecule. This is often achieved by using a deuterated precursor during the synthesis of the piperazine moiety, which is then condensed with 3-formylrifamycin.
Experimental Protocols: Quantification of 25-Desacetyl Rifampicin in Human Plasma
The following protocol is a composite methodology based on established high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of rifampicin and its metabolites.
1. Sample Preparation (Protein Precipitation)
-
Objective: To remove proteins from the plasma sample that can interfere with the analysis.
-
Procedure:
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
2. HPLC-UV Analysis
-
Objective: To separate and quantify 25-Desacetyl rifampicin using high-performance liquid chromatography with ultraviolet detection.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 6.8) and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a 60:40 ratio of buffer to organic solvent.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample supernatant onto the column.
-
Monitor the chromatogram for the peak corresponding to 25-Desacetyl rifampicin. The retention time will need to be determined using a pure standard.
-
Quantify the amount of 25-Desacetyl rifampicin by comparing the peak area of the sample to a standard curve prepared with known concentrations of the analyte.
-
3. LC-MS/MS Analysis (for higher sensitivity and specificity)
-
Objective: To provide highly sensitive and specific quantification of this compound (as an internal standard) alongside the non-deuterated analyte.
-
Instrumentation:
-
A liquid chromatography system coupled to a tandem mass spectrometer.
-
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Specific precursor-to-product ion transitions for both 25-Desacetyl rifampicin and its d4-labeled internal standard would need to be optimized. For example, for the non-deuterated form, a transition of m/z 781.4 -> 179.1 has been used.
-
-
Procedure:
-
The sample preparation and HPLC conditions are similar to the HPLC-UV method.
-
The eluent from the HPLC is directed into the mass spectrometer.
-
The mass spectrometer is set to monitor the specific MRM transitions for the analyte and the internal standard.
-
Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a standard curve.
-
Visualizations
Metabolic Pathway of Rifampicin
Caption: Metabolic conversion of Rifampicin to 25-Desacetyl Rifampicin.
Experimental Workflow for Bioanalysis
References
Isotopic purity of 25-Desacetyl rifampicin-d4
An In-Depth Technical Guide to the Isotopic Purity of 25-Desacetyl rifampicin-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, analysis, and isotopic purity of this compound. This deuterated analog of a primary rifampicin metabolite is a critical tool in pharmacokinetic and metabolic studies, often utilized as an internal standard in bioanalytical assays. Ensuring its isotopic purity is paramount for the accuracy and reliability of such studies.
Introduction
25-Desacetyl rifampicin is the major and most active metabolite of the front-line anti-tuberculosis drug, rifampicin. The deuterated version, this compound, in which four hydrogen atoms have been replaced by deuterium, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. Its identical chemical properties to the unlabeled analyte, but distinct mass, allow for precise quantification by correcting for variations during sample preparation and analysis. The utility of this standard is directly dependent on its isotopic purity—the extent to which the intended deuterium atoms are present and the absence of lesser-deuterated species.
Synthesis Pathway
The synthesis of this compound typically involves the adaptation of established synthetic routes for rifampicin analogs, incorporating a deuterated starting material. A plausible synthetic approach begins with the alkaline hydrolysis of Rifampicin S to yield 25-desacetylrifamycin S. This intermediate is then reacted with a deuterated hydrazine derivative to introduce the deuterium-labeled side chain.
Below is a conceptual workflow for the synthesis of this compound.
Caption: Conceptual synthesis workflow for this compound.
Isotopic Purity Analysis: Methodologies
The determination of isotopic purity for deuterated compounds like this compound is a critical quality control step. The primary analytical techniques employed are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
High-Resolution Mass Spectrometry (HRMS)
LC-HRMS is a powerful technique for quantifying the distribution of isotopic species (isotopologues) in a sample.[2] By precisely measuring the mass-to-charge ratio (m/z), it can resolve the signals from the desired d4 compound and any residual, lesser-deuterated species (d3, d2, d1, d0).
Experimental Protocol (General):
-
Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration (e.g., 1 µg/mL) with the initial mobile phase.
-
LC-HRMS System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) is used.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient elution is employed to ensure good peak shape and separation from any impurities. For example, starting with 5% B, ramping to 95% B over 5 minutes, holding for 2 minutes, and then re-equilibrating.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan from m/z 100-1000.
-
Resolution: A high resolution setting (e.g., > 60,000) is crucial to separate the isotopic peaks.
-
Data Analysis: The extracted ion chromatograms for the [M+H]+ ions of each isotopologue (d0 to d4) are integrated. The area of each peak is used to calculate the relative percentage of each species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides complementary information to MS. While ¹H NMR can be used to determine the degree of deuteration by quantifying the remaining proton signals at the deuterated positions, ²H NMR directly detects the deuterium atoms.[3] A combination of ¹H and ²H NMR can provide a highly accurate measure of isotopic abundance.[3]
Experimental Protocol (General):
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d6 or Chloroform-d) in an NMR tube.
-
¹H NMR Spectroscopy:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
A standard ¹H NMR spectrum is acquired. The integrals of the residual proton signals at the positions intended for deuteration are compared to the integrals of proton signals at non-deuterated positions. This ratio allows for the calculation of the percentage of deuteration at each site.
-
-
²H NMR Spectroscopy:
-
A ²H NMR spectrum is acquired. This provides direct evidence of the presence of deuterium and can be used to confirm the locations of deuteration.
-
The following diagram illustrates the general workflow for the analytical determination of isotopic purity.
Caption: General workflow for isotopic purity analysis.
Quantitative Data
While a specific Certificate of Analysis for this compound is not publicly available, the following table represents typical data that would be expected for a high-quality batch of this deuterated standard. The data is generated based on the principles of mass spectrometry analysis for isotopic distribution.
| Parameter | Method | Representative Specification |
| Chemical Purity | HPLC (UV) | ≥ 98% |
| Isotopic Distribution | LC-HRMS | |
| d4 | ≥ 98% | |
| d3 | ≤ 2% | |
| d2 | < 0.5% | |
| d1 | < 0.1% | |
| d0 | < 0.1% | |
| Overall Isotopic Purity | Calculated | ≥ 99% |
| Identity Confirmation | ¹H NMR, HRMS | Conforms to structure |
Note: The data presented in this table is representative and should not be considered as actual batch-specific data.
Conclusion
The isotopic purity of this compound is a critical parameter that directly impacts its performance as an internal standard in quantitative bioanalysis. A thorough characterization using high-resolution mass spectrometry and NMR spectroscopy is essential to ensure the accuracy and reliability of experimental results. This guide provides the foundational knowledge and generalized protocols for the synthesis and analysis of this important research compound, empowering researchers and drug development professionals to confidently utilize it in their studies.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial suppliers of 25-Desacetyl rifampicin-d4
An In-depth Technical Guide to Commercial Suppliers and Core Methodologies for 25-Desacetyl rifampicin-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial sources for this compound, a crucial internal standard for pharmacokinetic and metabolic studies of rifampicin. The document details available quantitative data from various suppliers, outlines relevant analytical methodologies, and presents logical workflows for procurement and analysis.
Commercial Supplier Overview
This compound is available from a select number of specialized chemical suppliers. The following table summarizes key quantitative data to aid in the selection of a suitable vendor. It is important to note that pricing and detailed purity information often require direct inquiry or registration on the supplier's website.
| Supplier | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity | Available Quantities |
| Simson Pharma Limited | R120006 | C₄₁H₅₂D₄N₄O₁₁ | 784.95 | Certificate of Analysis provided | Inquire |
| Clinivex | - | C₄₁H₅₂D₄N₄O₁₁ | 784.94 | - | 10MG, 25MG, 50MG, 100MG |
| VIVAN Life Sciences | VLDL-00110 | C₄₁H₅₂N₄O₁₁D₄ | 784.95 | CoA, MASS, NMR, HPLC provided | Inquire |
| Axios Research | AR-R01553 | C₄₁H₅₂D₄N₄O₁₁ | 784.94 | Fully characterized | Inquire |
| MedchemExpress | HY-125587S1 | C₄₁H₅₂D₄N₄O₁₁ | 784.93 | - | Inquire |
Note: Information on pricing and specific batch purity often requires login or direct contact with the supplier.
Experimental Protocols
General Synthesis Approach for Deuterated Rifampicin Analogs
While a specific, detailed synthesis protocol for this compound is not publicly available, a general approach can be inferred from the synthesis of other rifampicin analogs and deuterated compounds. The synthesis would likely involve the following key steps:
-
Preparation of a Deuterated Precursor: The deuterium atoms are typically introduced into a stable position of a precursor molecule. For this compound, this would likely be a deuterated version of a key intermediate in the rifampicin synthesis pathway.
-
Synthesis of the Rifamycin Core: The deuterated precursor would then be incorporated into the rifamycin scaffold through a series of well-established chemical reactions.
-
Introduction of the Aminopiperazine Side Chain: The final step would involve the condensation of the modified rifamycin core with a suitable aminopiperazine derivative to yield the final product.
-
Purification: The crude product would be purified using chromatographic techniques such as column chromatography or preparative HPLC to achieve the desired purity.
Deuteration strategies often aim to slow down metabolism at specific sites, which can improve the pharmacokinetic profile of a drug.[1]
Analytical Methodology: Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of rifampicin and its metabolites in biological matrices. The following protocol is a generalized procedure based on published methods for the analysis of the non-deuterated analog, which can be adapted for this compound as an internal standard.
2.2.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add an appropriate amount of this compound solution as an internal standard.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2.2.2. Chromatographic Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
2.2.3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both the analyte (25-Desacetyl rifampicin) and the internal standard (this compound). The exact m/z values would need to be determined experimentally.
Mandatory Visualizations
The following diagrams illustrate key workflows relevant to the procurement and analysis of this compound.
Caption: A logical workflow for the selection and procurement of this compound from commercial suppliers.
Caption: A typical experimental workflow for the quantification of an analyte using this compound as an internal standard via LC-MS/MS.
References
Technical Guide: Certificate of Analysis for 25-Desacetyl rifampicin-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the essential components of a Certificate of Analysis (CoA) for the isotopically labeled internal standard, 25-Desacetyl rifampicin-d4. This document is crucial for ensuring the quality, identity, and purity of the standard, which is vital for its application in quantitative analytical methods, such as pharmacokinetic and drug metabolism studies.
Understanding the Certificate of Analysis
A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. For a deuterated standard like this compound, the CoA provides critical data on its chemical and isotopic purity, identity, and other relevant physical and chemical properties. This ensures the reliability and accuracy of experimental results where this standard is utilized.
Representative Quantitative Data
The following tables summarize the typical quantitative data presented in a Certificate of Analysis for this compound. These values are representative and may vary between different batches and suppliers.
Table 1: General Information and Physical Properties
| Parameter | Specification |
| Product Name | This compound |
| Catalogue Number | Varies by supplier |
| CAS Number | Not Assigned |
| Molecular Formula | C₄₁H₅₂D₄N₄O₁₁[1][2][3][4][5] |
| Molecular Weight | 784.94 g/mol [1][2][4] |
| Appearance | Red to Brown Solid |
| Solubility | Soluble in Methanol, DMSO |
Table 2: Quality Control and Purity Analysis
| Analytical Test | Method | Specification | Representative Result |
| Chemical Purity | HPLC | ≥ 98.0% | 99.5% |
| Isotopic Purity (D4) | Mass Spectrometry | ≥ 98 atom % D | 99.2 atom % D |
| Identity Confirmation | ¹H-NMR | Conforms to structure | Conforms |
| Mass Identity | Mass Spectrometry | Conforms to molecular weight | Conforms |
| Residual Solvents | GC-HS | Per USP <467> | Meets requirements |
| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.5% |
Experimental Protocols
Detailed methodologies for the key analytical tests cited in the CoA are provided below. These protocols are based on established methods for the analysis of rifampicin and its analogues.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is used to determine the chemical purity of this compound by separating it from any non-deuterated or other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and a buffer solution (e.g., 0.05 M potassium phosphate monobasic, pH adjusted to 4.5 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Dilute the stock solution with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).
-
Inject the sample onto the HPLC system.
-
Record the chromatogram for a sufficient run time to allow for the elution of all potential impurities.
-
Calculate the area percentage of the main peak relative to the total area of all peaks to determine the chemical purity.
-
Mass Spectrometry (MS) for Isotopic Purity and Identity
Mass spectrometry is employed to confirm the molecular weight of this compound and to determine its isotopic purity by analyzing the distribution of deuterated isotopologues.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Mass Analyzer Mode: Full scan mode to observe the isotopic cluster.
-
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile:water 50:50 with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer or inject it via an LC system.
-
Acquire the mass spectrum over a relevant m/z range to include the [M+H]⁺ ions of all expected isotopologues (d0 to d4).
-
Determine the relative abundance of each isotopologue from the mass spectrum.
-
Calculate the isotopic purity by dividing the intensity of the d4 peak by the sum of intensities of all isotopologues (d0 through d4) and multiplying by 100.
-
Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation
¹H-NMR spectroscopy is used to confirm the chemical structure of this compound. The absence of signals corresponding to the acetyl group protons and the presence of all other expected signals confirms the identity of the compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Procedure:
-
Dissolve an accurately weighed amount of the sample in the deuterated solvent.
-
Acquire the ¹H-NMR spectrum.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Compare the resulting spectrum with the known spectrum of 25-Desacetyl rifampicin to confirm the structural integrity. The absence of a peak around 2.0 ppm, characteristic of the acetyl methyl protons, is a key diagnostic feature.[4]
-
Visualizations
The following diagrams illustrate the logical structure of a Certificate of Analysis and a typical analytical workflow for quality control testing.
Caption: Hierarchical Structure of a Certificate of Analysis.
Caption: Analytical Workflow for Quality Control Testing.
References
- 1. A stability indicating RP-HPLC method development and validation for simultaneous quantification for assay of rifampicin in pharmaceutical solid dosage form - Int J Pharm Chem Anal [ijpca.org]
- 2. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 3. clearsynth.com [clearsynth.com]
- 4. This compound - CAS - 16783-99-6 (non-labelled) | Axios Research [axios-research.com]
- 5. vivanls.com [vivanls.com]
Methodological & Application
Application Notes and Protocols for the Use of 25-Desacetyl Rifampicin-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 25-Desacetyl rifampicin-d4 as an internal standard in the quantitative analysis of rifampicin and its metabolites. The protocols outlined below are intended to support the development and validation of robust bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Rifampicin is a cornerstone antibiotic in the treatment of tuberculosis. Accurate measurement of its concentration in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies. 25-Desacetyl rifampicin is the main and active metabolite of rifampicin.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is best practice for LC-MS/MS-based quantification. This is because deuterated standards exhibit similar physicochemical properties to the analyte, ensuring they behave comparably during sample preparation and analysis, thus correcting for matrix effects and variations in instrument response.[3] this compound is a deuterated form of 25-Desacetyl rifampicin and is utilized as an analytical standard in research and drug development.[4]
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₄₁H₅₂D₄N₄O₁₁ |
| Molecular Weight | 784.93 g/mol [3][4] |
| Synonyms | Desacetylrifampicin-d4, 4-N-Demethylrifampicin-d4[4][5] |
| Storage | 2-8°C for long-term storage[4] |
Experimental Workflow for Quantification of Rifampicin
The following diagram illustrates a typical workflow for the quantification of rifampicin in biological samples using this compound as an internal standard.
Caption: Workflow for rifampicin analysis using an internal standard.
Detailed Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a common method for extracting rifampicin and the internal standard from plasma samples.[6][7]
Materials:
-
Biological matrix (e.g., rat plasma, human plasma)
-
This compound internal standard solution
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette a known volume of the biological sample (e.g., 100 µL of plasma) into a microcentrifuge tube.
-
Add a specific volume of the this compound internal standard solution to each sample, ensuring the final concentration is consistent across all samples and calibration standards.
-
Add a protein precipitation agent. A common choice is a 1:1 (v/v) mixture of methanol and acetonitrile.[6][7] Add a volume that is typically 3-4 times the sample volume (e.g., 300-400 µL).
-
Vortex the mixture vigorously for approximately 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the analyte and internal standard, and transfer it to a clean tube or an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are typical LC-MS/MS conditions for the analysis of rifampicin. These may need to be optimized for specific instrumentation.
Liquid Chromatography Conditions:
| Parameter | Typical Value |
| Column | C18 column (e.g., UPLC Acquity C18, 1.7 µm, 2.1 x 15 mm)[7] |
| Mobile Phase A | 0.1% Formic acid in water[6][7] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[1] |
| Flow Rate | 0.5 mL/min[7] |
| Gradient | A low-pressure gradient is typically used.[6][7] |
| Column Temperature | 40 °C[1] |
Mass Spectrometry Conditions:
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Rifampicin) | 823 → 791.3 m/z[6][7] |
| MRM Transition (25-Desacetyl rifampicin) | Varies by instrument, but would be close to the parent compound |
| MRM Transition (this compound) | To be determined by direct infusion of the standard |
Method Validation Data
The use of an appropriate internal standard is critical for a robust and reliable bioanalytical method. The following table summarizes typical validation parameters for methods quantifying rifampicin, where a deuterated internal standard would be beneficial.
| Validation Parameter | Typical Acceptance Criteria (FDA/ICH) | Example Performance Data |
| Linearity (r²) | ≥ 0.99 | 0.9957[8] |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | ≤ 6.0%[9] |
| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) | ≤ 9.7%[9] |
| Recovery (%) | Consistent, precise, and reproducible | 90-108.2%[2] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5 | 0.05 mg/L for rifampicin and its metabolite[1] |
Signaling Pathway: Rifampicin Metabolism
While not a signaling pathway in the traditional sense, the metabolic conversion of rifampicin to 25-desacetyl rifampicin is a key biotransformation. Understanding this pathway is important for interpreting analytical results.
Caption: Primary metabolic conversion of rifampicin.
Conclusion
This compound is an ideal internal standard for the quantification of rifampicin and its primary metabolite, 25-desacetyl rifampicin, in biological matrices. Its use in conjunction with LC-MS/MS provides a highly selective and sensitive method, crucial for accurate pharmacokinetic and therapeutic drug monitoring studies. The protocols and data presented here serve as a valuable resource for researchers and scientists in the field of drug development and analysis.
References
- 1. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. clearsynth.com [clearsynth.com]
- 5. vivanls.com [vivanls.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. saudijournals.com [saudijournals.com]
Application Notes & Protocols for LC-MS/MS Analysis of Rifampicin with 25-Desacetyl Rifampicin-d4 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of rifampicin in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol incorporates 25-Desacetyl rifampicin-d4 as an internal standard (IS) for accurate and reliable quantification.
Introduction
Rifampicin is a cornerstone antibiotic in the treatment of tuberculosis and other mycobacterial infections.[1] Therapeutic drug monitoring (TDM) of rifampicin is crucial due to its complex pharmacokinetics and significant inter-individual variability.[2] LC-MS/MS offers a highly sensitive and selective method for the quantification of rifampicin and its primary active metabolite, 25-desacetyl rifampicin, in biological samples such as plasma.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.
Experimental Protocols
This section details the materials and methods for the LC-MS/MS analysis of rifampicin.
Materials and Reagents
-
Rifampicin analytical standard
-
25-Desacetyl rifampicin analytical standard
-
This compound (Internal Standard)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium formate
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation plates
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is suitable for many applications.[2]
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound) at a concentration of 2.5 mg/L.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm) is recommended for good separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-1.5 min: 5-95% B
-
1.5-2.0 min: 95% B
-
2.0-2.1 min: 95-5% B
-
2.1-3.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions should be monitored. The most abundant fragment ion is typically used for quantification (quantifier), and a second fragment ion is used for confirmation (qualifier).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Note |
| Rifampicin (Quantifier) | 823.4 | 163.1 | 41 | |
| Rifampicin (Qualifier) | 823.4 | 107.1 | 61 | |
| 25-Desacetyl rifampicin | 781.4 | 163.1 | - | Predicted |
| This compound (IS) | 757.5 | 95.0 | - | [2] |
Note: The collision energy for 25-Desacetyl rifampicin and its deuterated internal standard should be optimized on the specific instrument being used. The provided transition for this compound is based on a closely related deuterated standard (25-dRIF-d8) and should be a reliable starting point.[2]
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative parameters for the LC-MS/MS analysis of rifampicin and 25-desacetyl rifampicin, compiled from various validated methods.
Table 1: Linearity and Sensitivity
| Analyte | Matrix | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Rifampicin | Human Plasma | 5 - 40,000 | 5 | >0.999 |
| Rifampicin | Human Plasma | 25 - 6,400 | 25 | >0.99 |
| Rifampicin | Human Plasma | 411.2 - 19,737.6 | 411.2 | >0.993 |
| 25-Desacetyl rifampicin | Human Plasma | 70.4 - 3,379.2 | 70.4 | >0.992 |
Table 2: Accuracy and Precision
| Analyte | Matrix | QC Level | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Rifampicin | Human Plasma | Low | 95-105 | <5 | <7 |
| Mid | 97-103 | <4 | <6 | ||
| High | 98-102 | <3 | <5 | ||
| 25-Desacetyl rifampicin | Human Plasma | Low | 94-106 | <6 | <8 |
| Mid | 96-104 | <5 | <7 | ||
| High | 97-103 | <4 | <6 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for LC-MS/MS analysis of rifampicin.
Rifampicin Metabolic Pathway
Rifampicin undergoes hydrolysis to its primary active metabolite, 25-desacetyl rifampicin. It can also undergo degradation under acidic conditions to form 3-formylrifamycin SV and further products.
Caption: Metabolic and degradation pathway of rifampicin.
References
Application Note: Quantification of Rifampicin in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Introduction
Rifampicin is a cornerstone antibiotic in the treatment of tuberculosis and other mycobacterial infections.[1][2] Due to its significant pharmacokinetic variability among individuals and potential for drug-drug interactions, accurate monitoring of its plasma concentrations is crucial for optimizing therapy and ensuring patient safety.[1] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of rifampicin in human plasma. The protocol utilizes a deuterated analog of rifampicin as an internal standard (IS) to ensure high accuracy and precision. While this note is based on methodologies employing Rifampicin-d8, the principles are readily adaptable for 25-Desacetyl rifampicin-d4. This method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[1][2]
Method Overview
The analytical method involves a straightforward protein precipitation step for sample clean-up, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach provides high selectivity and sensitivity for the accurate measurement of rifampicin in a complex biological matrix like human plasma.[2]
Experimental Protocols
Materials and Reagents
-
Rifampicin analytical standard
-
Rifampicin-d8 (or a suitable deuterated analog like this compound) as the internal standard (IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2EDTA)
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of rifampicin and the internal standard in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Serially dilute the rifampicin stock solution with methanol to prepare working solutions at various concentrations.
-
Calibration Standards: Spike blank human plasma with the rifampicin working solutions to create calibration standards with final concentrations ranging from 5 to 40,000 µg/L.[2]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.[2]
-
Internal Standard Working Solution: Prepare a working solution of the internal standard (e.g., Rifampicin-d8) in acetonitrile at a suitable concentration (e.g., 2.5 mg/L).[2]
Sample Preparation
A protein precipitation method is employed for sample extraction:[1][2]
-
Thaw plasma samples, calibration standards, and QC samples on ice.
-
To a 100 µL aliquot of each sample in a microcentrifuge tube, add 300 µL of the ice-cold internal standard working solution in acetonitrile.[2]
-
Vortex the mixture thoroughly to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
LC System: An Agilent 1290 Infinity liquid chromatograph or equivalent.[2]
-
Column: Kinetex C18 column (50 x 2.1 mm, 2.6 µm) or equivalent.[2]
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient Elution: A gradient program should be optimized to ensure sufficient separation of rifampicin from matrix components.
-
Flow Rate: A typical flow rate is between 0.4 to 0.6 mL/min.
-
Injection Volume: 1 µL.[2]
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6460) operated in positive ion mode.[2]
-
Ionization Source: Electrospray Ionization (ESI).
-
MRM Transitions: The specific m/z transitions for rifampicin and its deuterated internal standard should be optimized. For example:
-
Rifampicin: 823.4 → 163.1 (quantifier) and 823.4 → 107.1 (qualifier).[2]
-
Rifampicin-d8: The transition would be adjusted based on the mass shift due to deuterium labeling.
-
-
Ion Source Parameters: Optimized parameters for gas temperature, gas flow, nebulizer pressure, and capillary voltage are essential for achieving optimal sensitivity.[2]
Quantitative Data Summary
The following tables summarize the performance characteristics of a typical LC-MS/MS method for rifampicin quantification.
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (µg/L) | Correlation Coefficient (r²) |
| Rifampicin | 5 - 40,000 | > 0.999[2] |
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/L) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 5 | < 15 | < 15 | 80-120 |
| Low | 15 | < 10 | < 10 | 85-115 |
| Medium | 750 | < 10 | < 10 | 85-115 |
| High | 30,000 | < 10 | < 10 | 85-115 |
Data synthesized from typical performance characteristics of validated bioanalytical methods.
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Rifampicin | ~92[2] | Minimal (<15% RSD)[2] |
Workflow Diagram
Caption: Experimental workflow for rifampicin quantification.
Signaling Pathway/Logical Relationship Diagram
Caption: Logical diagram of the quantification process.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of rifampicin in human plasma.[2] The simple protein precipitation sample preparation and fast chromatographic runtime make it suitable for high-throughput analysis in a research or clinical setting.[1][2] This method can be a valuable tool for pharmacokinetic assessments and therapeutic drug monitoring of this important antitubercular drug.[1]
References
Application Notes and Protocols for Pharmacokinetic Studies Using 25-Desacetyl Rifampicin-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 25-Desacetyl rifampicin-d4 in pharmacokinetic studies. This document includes detailed experimental protocols and data presentation guidelines to facilitate the design and execution of robust preclinical and clinical investigations.
Introduction
25-Desacetyl rifampicin is the primary and microbiologically active metabolite of rifampicin, a cornerstone antibiotic in the treatment of tuberculosis. Understanding its pharmacokinetic profile is crucial for optimizing rifampicin therapy and managing drug-drug interactions. This compound, a deuterated analog, serves as a valuable tool in these studies, primarily as an internal standard for bioanalytical assays due to its mass shift, which allows for precise quantification by mass spectrometry. Deuteration can also subtly alter the pharmacokinetic properties of a molecule, making it a subject of interest in its own right for studying metabolic pathways and kinetic isotope effects.[1]
Applications
-
Internal Standard in Bioanalytical Methods: The primary application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the quantification of 25-desacetyl rifampicin in biological matrices such as plasma, urine, and tissue homogenates.
-
Metabolic Stability Studies: this compound can be used in in vitro systems, such as human liver microsomes, to investigate the rate and pathways of its further metabolism.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Data generated from studies involving 25-desacetyl rifampicin can be used to develop and refine PK/PD models to better predict the efficacy and safety of rifampicin.
Quantitative Data
Table 1: Pharmacokinetic Parameters of 25-Desacetyl Rifampicin in Healthy Volunteers (Single Oral Dose Administration)
| Parameter | Value | Reference |
| Tmax (h) | 3.8 | [3][4][5] |
| Cmax (µg/mL) | Significantly lower than parent drug | [3][4][5] |
| AUC (µg·h/mL) | One order of magnitude smaller than parent drug | [5] |
| t1/2 (h) | Data not consistently reported | |
| Apparent Clearance (L/h) for a 70 kg adult | 95.8 | [6] |
Note: The concentrations of the metabolite were found to be much smaller compared to the parent drug, rifampicin. Absorption was very rapid for the parent drug, and the metabolism to 25-desacetyl rifampicin was fast.[3][4][5]
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound in rats following a single intravenous (IV) or oral (PO) administration.
Materials:
-
This compound
-
Male Sprague-Dawley rats (200-250 g)
-
Vehicle for dosing (e.g., saline, 0.5% methylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized tubes, syringes)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least 7 days prior to the study.
-
Dose Preparation: Prepare a dosing solution of this compound in the chosen vehicle at the desired concentration.
-
Dosing:
-
IV Administration: Administer the dose via the tail vein.
-
PO Administration: Administer the dose via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes
Objective: To determine the in vitro metabolic stability of this compound in human liver microsomes.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing phosphate buffer, HLMs, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add this compound to the pre-incubated mixture to initiate the metabolic reaction.
-
Time Course Incubation: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Termination: Terminate the reaction by adding an equal volume of cold acetonitrile to the aliquot.
-
Protein Precipitation: Centrifuge the terminated reaction samples to precipitate the proteins.
-
Sample Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point and determine the in vitro half-life and intrinsic clearance.
Protocol 3: LC-MS/MS Bioanalytical Method for Quantification
Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (to be determined by infusion)
-
Internal Standard (e.g., a structural analog): Precursor ion > Product ion
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.
Method Validation: Validate the method according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity (LLOQ), matrix effect, recovery, and stability.
Visualizations
Caption: Metabolic pathway of Rifampicin to 25-Desacetyl Rifampicin in a hepatocyte.
Caption: General experimental workflow for pharmacokinetic studies.
Caption: Rationale for using deuterated compounds in pharmacokinetic studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Rifampicin Transport by OATP1B1 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Population pharmacokinetics of rifampicin and 25-deacetyl-rifampicin in healthy Asian adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Therapeutic Drug Monitoring of Rifampicin using a Novel LC-MS/MS Method with 25-Desacetyl Rifampicin-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of rifampicin in human plasma. To ensure the highest accuracy and precision, this method employs a novel stable isotope-labeled internal standard, 25-Desacetyl rifampicin-d4. The protocol outlines a straightforward sample preparation procedure using protein precipitation, followed by rapid chromatographic separation and detection by mass spectrometry. This method is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies of rifampicin, a cornerstone drug in the treatment of tuberculosis.
Introduction
Rifampicin is a potent bactericidal antibiotic and a key component of first-line therapy for tuberculosis.[1] Due to significant inter-individual variability in its pharmacokinetics, therapeutic drug monitoring (TDM) is crucial to optimize dosing, ensure efficacy, and minimize the risk of acquired drug resistance.[2] LC-MS/MS has become the gold standard for TDM due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard (SIL-IS) is critical for correcting matrix effects and variations in instrument response. 25-Desacetyl rifampicin is the main active metabolite of rifampicin.[3] This application note details a method using this compound as the SIL-IS for the accurate quantification of rifampicin in human plasma.
Chemical Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| Rifampicin | C₄₃H₅₈N₄O₁₂ | 822.94 |
| This compound | C₄₁H₅₂D₄N₄O₁₁ | 784.93 |
Experimental Protocol
Materials and Reagents
-
Rifampicin analytical standard
-
This compound (Internal Standard)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (blank)
Instrumentation
-
Liquid chromatograph coupled with a triple quadrupole mass spectrometer.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 10% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |
Mass Spectrometry
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Rifampicin | 823.4 | 791.4 | 25 |
| This compound (IS) | 785.4 | 753.4 | 30 |
Note: The exact mass transitions for this compound should be optimized based on direct infusion of the standard. The values provided are predicted based on the structure and fragmentation patterns of similar molecules.
Data Presentation
Calibration Curve
A calibration curve should be constructed by plotting the peak area ratio of rifampicin to the internal standard against the concentration of rifampicin. The linear range should cover the expected therapeutic concentrations of rifampicin in plasma (typically 8-24 µg/mL).[4]
Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA).[5][6]
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal and compensated by the internal standard |
| Stability | Stable under expected storage and processing conditions |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of rifampicin.
Caption: Logical relationship of analytes in the LC-MS/MS method.
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard, provides a reliable and accurate tool for the therapeutic drug monitoring of rifampicin in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput clinical research and pharmacokinetic studies, ultimately aiding in the optimization of tuberculosis therapy.
References
- 1. Rifampicin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. allanchem.com [allanchem.com]
- 6. fda.gov [fda.gov]
Application Notes and Protocols for the Sample Preparation and Analysis of 25-Desacetyl Rifampicin
These application notes provide detailed protocols for the sample preparation and subsequent analysis of 25-Desacetyl rifampicin, a primary active metabolite of the antituberculosis drug rifampicin, in biological matrices.[1] The methodologies are designed for researchers, scientists, and professionals in drug development engaged in pharmacokinetic, pharmacodynamic, and therapeutic drug monitoring studies.
Introduction
Rifampicin undergoes metabolism in the body, with one of its main and active metabolites being 25-Desacetyl rifampicin.[1] Accurate quantification of this metabolite is crucial for understanding the overall efficacy and safety profile of rifampicin treatment. The following sections detail various sample preparation techniques, including protein precipitation, solid-phase extraction (SPE), and a combination of both, which are commonly employed prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, such as 25-Desacetyl rifampicin-d8, is recommended for accurate quantification.[1]
Experimental Protocols
Three common methods for the extraction of 25-Desacetyl rifampicin from plasma are detailed below.
1. Protein Precipitation (PP)
This is a rapid and straightforward method for removing proteins from plasma samples.
-
Materials:
-
Plasma sample
-
Acetonitrile (ACN), ice-cold
-
Internal Standard (IS) solution (e.g., 25-Desacetyl rifampicin-d8 in ACN with 0.1% formic acid)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
-
-
Protocol:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard.[2]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[3]
-
Centrifuge the sample at 16,200 x g for 25 minutes to pellet the precipitated proteins.[3]
-
Carefully transfer 200 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.[3]
-
2. Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to protein precipitation by removing salts and phospholipids.
-
Materials:
-
Plasma sample
-
SPE cartridge (e.g., C18 bonded phase)
-
Methanol (for conditioning)
-
Deionized water (for conditioning and washing)
-
Acetonitrile (for elution)
-
Internal Standard (IS) solution
-
SPE vacuum manifold
-
Collection tubes
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (mobile phase)
-
-
Protocol:
-
Condition the SPE cartridge by passing 1.5 mL of acetonitrile followed by 4 mL of deionized water through it at a flow rate of 2 mL/min.[4]
-
Spike the plasma sample with the internal standard.
-
Load 0.75 mL of the plasma sample onto the conditioned SPE cartridge at a flow rate of 1 mL/min.[4]
-
Wash the cartridge with 4.5 mL of deionized water to remove interfering substances.[4]
-
Elute the analyte and internal standard with 0.5 mL of acetonitrile into a clean collection tube.[4]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
3. Combined Protein Precipitation and Phospholipid Removal
This method combines the simplicity of protein precipitation with a subsequent cleanup step to remove phospholipids, which can cause ion suppression in mass spectrometry.
-
Materials:
-
Plasma sample
-
Acetonitrile with 0.1% formic acid containing the internal standard
-
Phospholipid removal plate (e.g., OSTRO®)
-
Collection plate
-
Vacuum manifold or positive pressure manifold
-
-
Protocol:
-
To 30 µL of plasma in a well of a 96-well plate, add 100 µL of acetonitrile with 0.1% formic acid containing the internal standards (e.g., RIF-d8 and 25-dRIF-d8).[1]
-
Place the collection plate in the vacuum manifold.
-
Place the phospholipid removal plate on top of the collection plate.
-
Transfer the plasma-acetonitrile mixture to the wells of the phospholipid removal plate.
-
Apply vacuum or positive pressure to pass the sample through the sorbent.
-
The resulting filtrate in the collection plate is ready for LC-MS/MS analysis.
-
Data Presentation
The following tables summarize typical quantitative parameters obtained from various methods for the analysis of 25-Desacetyl rifampicin.
| Method | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Recovery (%) | Reference |
| LC-MS/MS | 70.4 - 3379.2 | 70.4 | 93.1 - 107.5 | [5] |
| HPLC-UV | 10,000 - 50,000 | 10,000 | Not Reported | [6] |
| HPLC | 2,000 - 10,000 | 2,000 | Not Reported | [7] |
| HPLC | 250 - 15,000 | 250 | Not Reported | [8] |
| Analyte & IS | Quantification Transition (m/z) | Reference |
| 25-Desacetyl rifampicin | 749.5 > 95.1 | [1] |
| 25-Desacetyl rifampicin-d8 | 757.5 > 95.0 | [1] |
Visualizations
References
- 1. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. eprints.nirt.res.in [eprints.nirt.res.in]
Application Notes and Protocols for the Quantification of 25-Desacetyl Rifampicin-d4 in Human Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 25-desacetyl rifampicin, a primary active metabolite of rifampicin, in human plasma samples. The use of a deuterated internal standard, 25-desacetyl rifampicin-d4, is recommended for enhanced accuracy and precision in bioanalytical studies. The methodologies described herein are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.
Introduction
Rifampicin is a cornerstone antibiotic in the treatment of tuberculosis and other bacterial infections. Its clinical efficacy is attributed not only to the parent drug but also to its active metabolite, 25-desacetyl rifampicin. Monitoring the plasma concentrations of both compounds is crucial for pharmacokinetic and therapeutic drug monitoring studies to ensure optimal dosing and minimize the risk of adverse effects or the development of drug resistance. Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative mass spectrometry-based bioanalysis as they closely mimic the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variability.
Experimental Protocols
A highly sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the preferred approach for the quantification of 25-desacetyl rifampicin in human plasma.[1] The following protocol outlines a typical workflow from sample preparation to data acquisition.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting 25-desacetyl rifampicin from human plasma.[1]
Materials:
-
Human plasma samples
-
This compound internal standard (IS) working solution
-
Acetonitrile, ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of human plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add a specified volume of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at a high speed (e.g., 10,000 rpm) for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is typically achieved using a reversed-phase C18 column.
Instrumentation and Conditions:
-
HPLC System: A system capable of delivering reproducible gradients.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm) is commonly used.[1]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Injection Volume: 5-10 µL
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Gradient Elution: A gradient elution is employed to ensure good separation of the analyte from endogenous plasma components. The specific gradient profile should be optimized for the particular column and system.
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI) is used for detection.
Instrumentation and Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific mass transitions for 25-desacetyl rifampicin and its deuterated internal standard need to be optimized. Based on available data for the non-deuterated compound, the following transitions can be used as a starting point[1]:
-
25-Desacetyl rifampicin: Precursor ion (m/z) 750 -> Product ion (m/z) 732
-
This compound (IS): Precursor ion (m/z) 754 -> Product ion (m/z) 736 (Note: These are theoretical values assuming the deuterium labels do not participate in the fragmentation).
-
Quantitative Data Summary
The following tables summarize typical quantitative performance parameters for the analysis of 25-desacetyl rifampicin in human plasma based on published methods. These values can serve as a benchmark for method validation.
Table 1: Calibration Curve and Linearity
| Parameter | Typical Value | Reference |
| Linearity Range | 70.4 - 3379.2 ng/mL | [1] |
| Correlation Coefficient (r²) | > 0.99 | [1] |
| LLOQ | 70.4 ng/mL | [1] |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Low | 140.8 | < 15 | < 15 | 85-115 | [1] |
| Medium | 563.2 | < 15 | < 15 | 85-115 | [1] |
| High | 1689.6 | < 15 | < 15 | 85-115 | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound in human plasma.
Caption: Workflow for this compound analysis.
Logical Relationship of Method Validation
The following diagram outlines the key components of a comprehensive bioanalytical method validation.
References
Application Note: Quantitative Bioanalysis of 25-Desacetyl Rifampicin using 25-Desacetyl Rifampicin-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rifampicin is a critical first-line antibiotic for the treatment of tuberculosis. Its primary and microbiologically active metabolite is 25-Desacetyl rifampicin.[1][2] Accurate quantification of both the parent drug and its active metabolite in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring (TDM), and ensuring clinical efficacy.[1][3] This document outlines a detailed protocol for the bioanalysis of 25-Desacetyl rifampicin in human plasma using a stable isotope-labeled internal standard, 25-Desacetyl rifampicin-d4, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The use of a deuterated internal standard like this compound is the gold standard in quantitative bioanalysis.[4] It mimics the chemical and physical properties of the analyte, co-eluting during chromatography and exhibiting similar ionization behavior in the mass spectrometer. This allows for precise correction of variations that may occur during sample preparation, injection, and due to matrix effects, thereby ensuring high accuracy and precision in the final concentration measurement.[5]
Physicochemical Properties of Internal Standard
| Property | Value |
| Compound Name | This compound |
| Synonym | Desacetylrifampicin-d4[4] |
| Molecular Formula | C₄₁H₅₂D₄N₄O₁₁[4][6][7] |
| Molecular Weight | 784.93 g/mol [4][6] |
| CAS Number | 2747918-77-8[4] |
| Appearance | Solid[8] |
| Storage | Refrigerator (2-8°C) for long-term storage[7] |
Experimental Protocols
This protocol describes a validated LC-MS/MS method for the quantification of 25-Desacetyl rifampicin in human plasma.
1. Materials and Reagents
-
Reference Standards: 25-Desacetyl rifampicin, this compound.
-
Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade), Formic acid, Ammonium formate.
-
Water: Deionized or ultra-pure water.
-
Biological Matrix: Drug-free human plasma.
2. Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve 25-Desacetyl rifampicin and this compound in methanol to obtain stock solutions of 1 mg/mL. Store at 2-8°C.
-
Working Standard Solutions: Prepare serial dilutions of the 25-Desacetyl rifampicin stock solution with a 50:50 methanol/water mixture to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with acetonitrile containing 0.1% formic acid to achieve a final concentration (e.g., 100 ng/mL). This solution will be used for protein precipitation.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 30-100 µL of plasma samples (calibration standards, QCs, or unknown study samples) into a microcentrifuge tube.
-
Add a fixed volume (e.g., 100-300 µL) of the IS working solution (in acetonitrile with 0.1% formic acid) to each sample. The ratio of precipitation solvent to plasma is typically 3:1 (v/v).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm) for 5-10 minutes at 4°C.[9]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis. A direct injection of the supernatant is often feasible.[10]
4. Bioanalytical Method Validation The method should be validated according to regulatory guidelines such as those from the FDA, EMA, or ICH.[11][12][13] Key validation parameters and typical acceptance criteria are summarized below.
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix. |
| Linearity (r²) | ≥ 0.99 |
| Calibration Curve | Back-calculated concentrations should be within ±15% of nominal values (±20% for LLOQ).[13] |
| Accuracy | Mean concentration at each QC level should be within ±15% of the nominal value.[11] |
| Precision (CV%) | ≤ 15% at each QC level (≤ 20% for LLOQ). |
| Recovery | Should be consistent, precise, and reproducible.[5] |
| Matrix Effect | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | Analyte stability should be demonstrated under various conditions (freeze-thaw, short-term, long-term, post-preparative) with deviation within ±15%.[11] |
| LLOQ | The lowest standard on the calibration curve must be quantifiable with acceptable precision (≤20%) and accuracy (±20%).[5] |
Data Presentation: Instrument Conditions & Performance
Table 1: Chromatographic Conditions
| Parameter | Condition |
| LC System | UHPLC or HPLC System (e.g., Waters Acquity, Agilent 1290)[1][14] |
| Column | Reversed-phase C18 column (e.g., BEH C18, 1.7 µm, 2.1 x 50 mm)[1] |
| Mobile Phase A | 10 mM Ammonium formate in water or 0.1% Formic acid in water[1][14] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[1] |
| Flow Rate | 0.4 - 0.6 mL/min[10] |
| Column Temperature | 40 °C[1][10] |
| Injection Volume | 0.3 - 5 µL |
| Run Time | 1.5 - 5 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Waters XEVO TQ, Agilent 6460)[1][14] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Analyte) | 25-Desacetyl rifampicin: m/z 781.4 → various (e.g., 749.5 > 95.1)[1] |
| MRM Transition (IS) | This compound: m/z 785.4 → various (e.g., 757.5 > 95)[1] |
| Dwell Time | ~100 ms |
| Collision Gas | Argon |
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
Table 3: Typical Method Performance
| Parameter | Typical Value |
| Linearity Range | 70 - 3400 ng/mL in plasma[10] |
| LLOQ | 0.05 mg/L (50 ng/mL)[1] |
| Intra-day Precision (CV%) | < 10.1%[2] |
| Inter-day Precision (CV%) | < 13.5%[15] |
| Accuracy (Bias %) | Within ± 8.2%[2] |
| Recovery | 90 - 108%[2] |
Mandatory Visualizations
Caption: Workflow for the bioanalysis of 25-Desacetyl rifampicin.
Caption: Role of the internal standard in correcting for analytical variability.
References
- 1. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. old-ciu.ciu.edu.ge [old-ciu.ciu.edu.ge]
- 6. This compound - CAS - 16783-99-6 (non-labelled) | Axios Research [axios-research.com]
- 7. clearsynth.com [clearsynth.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. researchgate.net [researchgate.net]
- 13. pmda.go.jp [pmda.go.jp]
- 14. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Analysis of 25-Desacetyl Rifampicin-d4 using Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and fragmentation analysis of 25-Desacetyl rifampicin-d4 for quantitative studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Rifampicin is a critical first-line antibiotic for the treatment of tuberculosis. Its primary and active metabolite is 25-Desacetyl rifampicin. The use of stable isotope-labeled internal standards, such as this compound, is essential for accurate quantification of the analyte in biological matrices by correcting for matrix effects and variations in sample processing. This application note outlines the mass spectrometric behavior and a typical LC-MS/MS protocol for the analysis of this compound.
Mass Spectrometry Fragmentation of this compound
The fragmentation of this compound is characterized by specific transitions that are suitable for quantitative analysis using Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The protonated molecule [M+H]⁺ of this compound has a mass-to-charge ratio (m/z) of 784.93. However, for quantitative analysis, the precursor ion is often cited with a slightly different m/z value based on the specific isotopic composition and instrument calibration. A reported m/z for the precursor ion of a deuterated 25-desacetylrifampicin is 757.5[1].
-
Product Ion: A key product ion observed in the fragmentation of this compound has an m/z of 95.[1] This fragment likely corresponds to a stable substructure of the molecule.
Proposed Fragmentation Pathway
The fragmentation of the piperazine ring is a common pathway for molecules containing this moiety. The product ion at m/z 95 is consistent with the formation of a fragment containing the deuterated piperazine ring.
Caption: Proposed fragmentation of this compound.
Quantitative Data
The following table summarizes the mass transition used for the quantification of this compound and its non-deuterated analog.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 25-Desacetyl rifampicin | 749.5 | 95.1 |
| This compound | 757.5 | 95 |
Data sourced from a study quantifying rifampicin and its metabolites[1].
Experimental Protocols
This section details a typical workflow for the analysis of this compound in a biological matrix such as plasma.
Experimental Workflow
Caption: LC-MS/MS workflow for 25-Desacetyl rifampicin analysis.
Sample Preparation
A protein precipitation method is commonly used for plasma samples.[2][3][4]
-
To 100 µL of plasma, add a working solution of this compound as an internal standard.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable for separation.[1]
-
Mobile Phase A: 10 mM Ammonium formate in water.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]
-
Flow Rate: 0.3 mL/min.
-
Gradient: A gradient elution can be optimized to ensure separation from other matrix components.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Gas Temperatures: Optimized for the specific instrument.
-
Collision Gas: Argon.
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a reliable method for the quantification of 25-Desacetyl rifampicin. The fragmentation pathway leading to the product ion at m/z 95 is a robust transition for monitoring. The provided protocol offers a starting point for the development and validation of analytical methods for this compound in various research and clinical settings.
References
- 1. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. Determination of the rifamycin antibiotics rifabutin, rifampin, rifapentine and their major metabolites in human plasma via simultaneous extraction coupled with LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography for the Analysis of Rifampicin and its Metabolites: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and protocol for the quantitative analysis of the anti-tuberculosis drug rifampicin and its primary metabolites using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical formulations.
Introduction
Rifampicin is a cornerstone in the treatment of tuberculosis. Its efficacy and potential for drug-drug interactions are significantly influenced by its metabolism. The main metabolites of rifampicin include 25-desacetyl-rifampicin (the most active metabolite), rifampicin quinone, 3-formyl-rifampicin, and rifampicin-N-oxide. Monitoring the levels of the parent drug and its metabolites in biological matrices is essential for optimizing treatment regimens and ensuring patient safety. HPLC coupled with UV or mass spectrometry detection is the most common and reliable technique for this purpose.
Metabolic Pathway of Rifampicin
The metabolic conversion of rifampicin is a complex process primarily occurring in the liver. The following diagram illustrates the major metabolic transformations.
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS Methods for 25-Desacetyl rifampicin-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of 25-Desacetyl rifampicin-d4.
Frequently Asked Questions (FAQs) & Troubleshooting
A common application for this compound is as an internal standard (IS) for the quantification of 25-Desacetyl rifampicin, a primary metabolite of rifampicin. The following troubleshooting guide addresses potential issues in this context.
Question 1: I am observing a poor signal or no signal for this compound. What are the potential causes and solutions?
Answer:
Several factors can contribute to a poor or absent signal for your internal standard. A systematic approach to troubleshooting is recommended.
-
Sample Preparation:
-
Inefficient Extraction: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be optimal for 25-Desacetyl rifampicin. Mean extraction yields for similar compounds like 25-O-desacetyl rifapentine have been reported around 71.1%[1]. Consider re-evaluating your extraction solvent and pH.
-
Degradation: Rifampicin and its metabolites can be unstable. Ensure samples are protected from light and stored at appropriate temperatures (e.g., -80°C) to prevent degradation[2].
-
-
Liquid Chromatography (LC):
-
Inappropriate Mobile Phase: An incorrect mobile phase composition or pH can lead to poor peak shape and ionization. A common mobile phase for related compounds consists of an aqueous component with a modifier like ammonium formate or formic acid and an organic component like acetonitrile or methanol[3][4].
-
Column Issues: Ensure you are using a suitable column, such as a C18 or phenyl column, and that it is not clogged or degraded[5][6].
-
-
Mass Spectrometry (MS):
-
Source Conditions: Optimize ion source parameters such as gas flow and temperature, nebulizer pressure, and capillary voltage. For instance, in the analysis of rifampicin, parameters have included a gas temperature of 275°C, gas flow of 5 L/min, and a capillary voltage of 4000 V[5].
Question 2: I'm experiencing significant carry-over in my analysis. How can I mitigate this?
Answer:
Carry-over is a known issue in the analysis of rifampicin and its analogues[5][7]. Here are some troubleshooting steps:
-
Autosampler Cleaning: The autosampler is a common source of carry-over. Implement a robust needle wash protocol using a strong organic solvent or a mixture that mimics your mobile phase.
-
LC Column: Some columns are more prone to carry-over than others. If the issue persists, consider trying a different column chemistry[7].
-
Injection Volume: Reducing the injection volume can sometimes help alleviate carry-over.
-
Mobile Phase Gradient: A steep gradient with a high percentage of organic solvent at the end of the run can help wash strongly retained compounds from the column.
Question 3: My results are showing high variability. What could be the cause?
Answer:
High variability can stem from inconsistencies in sample preparation, instrument performance, or matrix effects.
-
Internal Standard Addition: Ensure the internal standard (this compound) is added accurately and consistently to all samples and standards.
-
Matrix Effects: The sample matrix can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate results. A thorough investigation of matrix effects is crucial, especially when dealing with complex biological matrices like plasma[5]. If significant matrix effects are observed, a more rigorous sample clean-up method, such as solid-phase extraction, may be necessary[6][8].
-
Instrument Stability: Verify the stability of the LC-MS/MS system by injecting a standard solution multiple times and checking for consistent peak areas and retention times.
Experimental Protocols
Below is a generalized experimental protocol for the LC-MS/MS analysis of 25-Desacetyl rifampicin, for which this compound would serve as an internal standard. This protocol is a composite based on methods for similar analytes and should be optimized for your specific application.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound) at a known concentration[5].
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes[6].
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: Kinetex C18 (50 x 2.1 mm, 2.6 µm) or similar[5].
-
Mobile Phase A: 0.1% formic acid in water[5].
-
Flow Rate: 0.5 mL/min.
-
Gradient: A gradient elution is often used to achieve good separation. An example gradient could be:
-
0-0.5 min: 30% B
-
0.5-1.5 min: Ramp to 95% B
-
1.5-2.0 min: Hold at 95% B
-
2.0-2.1 min: Return to 30% B
-
2.1-3.0 min: Re-equilibration
-
3. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1].
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters (example):
-
MRM Transitions: These must be determined empirically for 25-Desacetyl rifampicin and its d4-labeled internal standard.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on rifampicin and its metabolites. Note that direct data for this compound is limited; therefore, data for related compounds are provided for reference.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Analyte/Internal Standard | Column | Mobile Phase | Ionization Mode | MRM Transition (m/z) | Reference |
| Rifampicin | Kinetex C18 | A: 0.1% Formic Acid in WaterB: Acetonitrile | ESI+ | 823.4 → 163.1 | [5] |
| Rifampicin-d8 (IS) | Kinetex C18 | A: 0.1% Formic Acid in WaterB: Acetonitrile | ESI+ | 831.5 → 105.2 | [5] |
| 25-O-desacetyl rifapentine | Agilent Poroshell 120 EC-C18 | A: Water with 10% Methanol and 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid (Isocratic) | ESI+ | 835.4 → 453.2 | [1] |
| Rifampicin-d3 (IS) | Agilent Poroshell 120 EC-C18 | A: Water with 10% Methanol and 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid (Isocratic) | ESI+ | 827.4 → 151.2 | [1] |
Table 2: Method Performance Characteristics
| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Reference |
| Rifampicin | 5 | 5 - 40,000 | 92 | [5] |
| 25-desacetyl rifampicin | 70.4 | 70.4 - 3379.2 | 93.1 - 107.5 | [3][10] |
| 25-O-desacetyl rifapentine | 2 | 2 - 2000 | 71.1 | [1] |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of 25-Desacetyl rifampicin using a deuterated internal standard.
Caption: Troubleshooting logic for poor or no signal of the internal standard (IS).
References
- 1. Determination of Rifapentine and 25-O-desacetyl Rifapentine from 100 µl human breastmilk by LC-MS/MS using protein precipitation and solid phase extraction [open.uct.ac.za]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. ijper.org [ijper.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 25-Desacetyl rifampicin-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 25-Desacetyl rifampicin-d4. Our aim is to help you address common challenges related to matrix effects in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting endogenous components from the sample matrix (e.g., plasma, urine, human milk).[1] These effects can lead to either ion suppression (decreased signal intensity) or ion enhancement (increased signal intensity), ultimately compromising the accuracy, precision, and sensitivity of your LC-MS/MS assay.[2] For this compound, which serves as an internal standard, it is crucial that it experiences the same matrix effects as the analyte (25-Desacetyl rifampicin) to ensure accurate quantification.[3]
Q2: Why am I observing poor reproducibility and accuracy in my quality control (QC) samples?
A2: Poor reproducibility and accuracy in QC samples are often symptoms of variable matrix effects between different lots of biological matrix. Endogenous components like phospholipids are notorious for causing such issues. It's also possible that the analyte and the deuterated internal standard (this compound) are experiencing differential matrix effects, which can occur if there is a slight chromatographic separation between them in a region of changing ion suppression.[4]
Q3: My signal intensity for this compound is unexpectedly low. What could be the cause?
A3: Low signal intensity, or ion suppression, is a common manifestation of matrix effects.[5] This can be caused by several factors:
-
Inadequate sample cleanup: Residual matrix components, such as phospholipids and salts, can interfere with the ionization process.[6]
-
Co-elution with interfering substances: If a matrix component elutes at the same time as your analyte and internal standard, it can compete for ionization.[6]
-
High concentrations of matrix components: Even with good chromatography, a high concentration of interfering substances can lead to ion suppression.[7]
-
Formation of metal adducts: Certain compounds can chelate with metal ions from the LC system, leading to signal loss.[8]
Q4: Can a deuterated internal standard like this compound always correct for matrix effects?
A4: While stable isotope-labeled internal standards (SIL-IS) like this compound are the gold standard for compensating for matrix effects, they are not always a perfect solution.[9] Differential matrix effects can occur if the analyte and the SIL-IS have slightly different retention times and elute in a region where the ion suppression is rapidly changing.[4] It is crucial to validate that the analyte and internal standard have parallel responses across different concentrations and in various lots of matrix.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in analyte/internal standard ratio | Inconsistent matrix effects across different samples. | Optimize the sample preparation method to improve the removal of interfering substances. Consider solid-phase extraction (SPE) or a more rigorous protein precipitation protocol.[6] |
| Low signal intensity (ion suppression) | Co-elution of this compound with matrix components. | Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate the analyte and internal standard from the interfering peaks.[6] |
| High concentration of phospholipids in the sample extract. | Incorporate a phospholipid removal step in your sample preparation, such as using a specialized SPE cartridge or a protein precipitation plate designed for phospholipid removal.[10] | |
| Inconsistent peak shapes | Interaction of the analyte with the LC system. | Consider using a metal-free or bio-inert column to prevent chelation and adsorption of the analyte.[8] |
| Analyte and internal standard peaks not tracking together | Differential matrix effects. | Ensure co-elution of the analyte and this compound. If a slight separation exists, try to move their elution to a "quieter" region of the chromatogram with less ion suppression. This can be assessed using a post-column infusion experiment.[5] |
Quantitative Data on Matrix Effects
The following table summarizes the reported matrix effects for 25-Desacetyl rifampicin in different biological matrices. The Internal Standard (IS) Normalized Matrix Factor is a key parameter; a value close to 1 indicates minimal matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.
| Biological Matrix | Analyte | Internal Standard | IS Normalized Matrix Factor | Reference |
| Human Plasma | 25-Desacetyl rifampicin | Not specified | 0.92 - 1.15 | [11] |
| Human Breast Milk | 25-O-desacetyl rifapentine | Rifampicin-d3 | No significant matrix effects observed | [12][13] |
| Human Breast Milk | Desacetyl rifampicin | Not specified | Not influenced by matrix effects | [14][15] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect
This protocol describes the post-extraction spike method to quantitatively assess the matrix effect.[16]
-
Preparation of Solutions:
-
Set A (Neat Solution): Prepare a standard solution of 25-Desacetyl rifampicin and this compound in the mobile phase or a suitable solvent.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (from at least six different sources) using your established sample preparation method. Spike the extracted matrix with the standard solution of 25-Desacetyl rifampicin and this compound at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix with the standard solution before the extraction process.
-
-
Analysis: Analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculation:
-
Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
Recovery: Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100
-
Protocol 2: Sample Preparation using Protein Precipitation
This is a common and straightforward method for sample cleanup.[10]
-
Sample Aliquoting: To 30 µL of plasma sample, add 100 µL of acetonitrile containing the internal standard (25-Desacetyl rifampicin-d8).
-
Precipitation: Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for the analysis of 25-Desacetyl rifampicin.
Caption: Logical workflow for troubleshooting matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. providiongroup.com [providiongroup.com]
- 3. reddit.com [reddit.com]
- 4. myadlm.org [myadlm.org]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 7. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Validation and application of a quantitative liquid chromatography tandem mass spectrometry assay for the analysis of rifapentine and 25-O-desacetyl rifapentine in human milk - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation and application of a quantitative liquid chromatography tandem mass spectrometry assay for the analysis of rifapentine and 25-O-desacetyl rifapentine in human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor signal intensity with 25-Desacetyl rifampicin-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal intensity with 25-Desacetyl rifampicin-d4 in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a weak or no signal for our internal standard, this compound. What are the potential causes?
A1: Poor signal intensity for this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized as issues with sample preparation, chromatographic conditions, or mass spectrometer settings. It is also crucial to verify the integrity and concentration of the internal standard stock solution.
Q2: How can we optimize our sample preparation to improve the signal of this compound?
A2: Effective sample preparation is critical for minimizing matrix effects and enhancing signal intensity. For plasma samples, a protein precipitation step is a common and effective initial clean-up method.[1][2] This is often followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for further purification. An optimized sample preparation approach involves protein precipitation with acetonitrile, followed by liquid-freeze separation and solid-phase extraction of the aqueous layer.[1]
Troubleshooting Guide
Issue: Low Signal Intensity of this compound
This guide provides a systematic approach to troubleshooting and resolving poor signal intensity for the deuterated internal standard, this compound.
-
Question: Is the this compound stock solution correctly prepared and stored?
-
Action:
-
Confirm the calculated concentration of your stock and working solutions.
-
Verify the recommended storage conditions, typically at 2-8°C for long-term storage.[3]
-
Prepare a fresh dilution from the stock solution to rule out degradation or contamination of the working solution.
-
If possible, acquire a new vial of the standard to check for batch-to-batch variability.
-
-
Question: Are the mass spectrometer source and analyzer settings optimized for this compound?
-
Action:
-
Ionization Mode: Operate the mass spectrometer in positive electrospray ionization (ESI) mode, which is commonly used for rifampicin and its metabolites.[1][4][5]
-
MRM Transitions: Ensure you are monitoring the correct multiple reaction monitoring (MRM) transitions. While specific transitions for the d4 variant may need to be determined empirically, a common transition for the non-deuterated form is 749.5 > 95.1.[6] For deuterated internal standards, the precursor and product ions will be shifted. For Rifampicin-d8, a transition of m/z 831.6 > 799.6 has been used.[6] You will need to optimize this for this compound.
-
Source Parameters: Optimize key source parameters such as capillary voltage, gas flow, nebulizer pressure, and source temperature.[4] These parameters significantly impact ionization efficiency.
-
Collision Energy: Optimize the collision energy to ensure efficient fragmentation of the precursor ion to the desired product ion.
-
Quantitative Data Summary
For successful detection and quantification, it is crucial to use the appropriate mass spectrometry parameters. The following tables summarize typical parameters used for the analysis of rifampicin and its primary metabolite, 25-desacetyl rifampicin. These can serve as a starting point for optimizing the parameters for this compound.
Table 1: LC-MS/MS Parameters for Rifampicin and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity | Reference |
| Rifampicin | 823.4 | 163.1 (quantifier) | 41 | Positive | [4] |
| 823.4 | 107.1 (qualifier) | 61 | Positive | [4] | |
| Rifampicin-d8 (IS) | 831.5 | 105.2 | 85 | Positive | [4] |
| 25-Desacetyl rifampicin | 749.5 | 95.1 | Not Specified | Positive | [6] |
| 25-Desacetyl rifampicin-d8 (IS) | 757.5 | 95 | Not Specified | Positive | [6] |
Table 2: Example LC Gradient Conditions
| Time (min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 95 | 5 |
| 1.5 | 5 | 95 |
| 2.0 | 5 | 95 |
| 2.1 | 95 | 5 |
| 3.0 | 95 | 5 |
Note: This is an example gradient and should be optimized for your specific column and system.
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This protocol describes a common method for extracting rifampicin and its metabolites from human plasma.
Materials:
-
Human plasma samples
-
Acetonitrile (ACN)
-
This compound internal standard (IS) working solution
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Diagram 1: General Troubleshooting Workflow
References
- 1. In vitro and in vivo investigation of metabolic fate of rifampicin using an optimized sample preparation approach and modern tools of liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clearsynth.com [clearsynth.com]
- 4. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
25-Desacetyl rifampicin-d4 stability in different matrices
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 25-desacetyl rifampicin-d4 in various matrices. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is the deuterated form of 25-desacetyl rifampicin, a major active metabolite of the antibiotic rifampicin.[1][2] In analytical and pharmacokinetic studies, deuterated standards like this compound are used as internal standards for accurate quantification of the non-deuterated analyte in biological samples.[3] Ensuring the stability of this internal standard in the various matrices used during an experiment is critical for obtaining reliable and reproducible results. Degradation of the standard can lead to inaccurate quantification of the target analyte.
Q2: What are the typical matrices in which the stability of this compound is a concern?
The stability of this compound is a concern in any biological or non-biological matrix it is prepared or stored in. This includes, but is not limited to:
-
Biological Matrices: Plasma, serum, whole blood, and urine.[4][5]
-
Solvents for Stock and Working Solutions: Methanol, acetonitrile, and various buffer solutions.[4][5]
Q3: What are the main factors that can affect the stability of 25-desacetyl rifampicin and its deuterated form?
Based on studies of rifampicin and its metabolites, the primary factors affecting stability are:
-
pH: Rifampicin and its derivatives are known to be pH-dependent in terms of stability. Degradation is observed in both acidic and basic conditions, while they are more stable at a neutral pH.[6] In acidic environments, such as the stomach, rifampicin can degrade to 3-formyl rifamycin SV.[7]
-
Temperature: Storage temperature plays a crucial role. Instability has been reported at room temperature, with freezing (-20°C or lower) being the recommended condition for long-term storage of plasma and urine samples.[4][5][8]
-
Presence of Other Drugs: The presence of other drugs, such as isoniazid, can accelerate the degradation of rifampicin, especially in acidic conditions.[7][9]
-
Oxidation: Rifampicin can undergo autooxidation to form rifampicin quinone.[4]
Q4: How should I store my stock and working solutions of this compound?
Stock solutions of 25-desacetyl rifampicin are typically prepared in methanol.[4] For long-term storage, it is recommended to store these solutions at -20°C.[5] One study found that stock solutions of related compounds were stable for at least one month at -20°C.[5]
Q5: What are the recommended storage conditions for biological samples containing this compound?
For plasma and urine samples, immediate freezing is recommended to ensure stability.
-
Plasma: Samples should be frozen at -20°C if not analyzed immediately.[4][8] One study noted that rifampicin degrades rapidly in plasma at ambient temperature, with a 54% loss within 8 hours.[8]
-
Urine: For long-term storage, urine samples should be kept at -20°C.[5]
Troubleshooting Guides
Issue 1: Inconsistent or low recovery of this compound in plasma samples.
| Possible Cause | Troubleshooting Step |
| Degradation at Room Temperature | Minimize the time plasma samples are kept at room temperature. Process samples on ice and freeze them immediately at -20°C or below if not for immediate analysis.[4][8] |
| Freeze-Thaw Instability | Avoid multiple freeze-thaw cycles. Aliquot plasma samples into smaller volumes before freezing if multiple analyses are planned. One study evaluated freeze-thaw stability for three cycles.[4] |
| pH-dependent Degradation | Ensure the pH of the plasma is within the stable range (neutral). Although plasma is naturally buffered, extreme sample collection or processing conditions could alter the pH. |
| Oxidative Degradation | Consider adding a stabilizing agent. For rifampicin in plasma, the addition of ascorbic acid has been shown to prevent degradation.[8] This may also be effective for its desacetyl metabolite. |
Issue 2: Drifting internal standard signal during a long analytical run.
| Possible Cause | Troubleshooting Step |
| Autosampler Instability | The stability of processed samples in the autosampler should be assessed. One study evaluated the stability of processed plasma samples at 15°C in the autosampler for 12 hours.[4] If degradation is observed, consider shortening the analytical run time or using a cooled autosampler. |
| Working Solution Instability | Prepare fresh working solutions for each analytical run if instability is suspected. A study on urine samples found that working solutions of 25-desacetyl rifampicin were unstable over an 8-month period.[5] |
Quantitative Stability Data
The following tables summarize stability data for 25-desacetyl rifampicin (non-deuterated) in various matrices, which is expected to be comparable to its deuterated form.
Table 1: Stability of 25-Desacetyl Rifampicin in Human Plasma
| Condition | Storage Temperature | Duration | Stability (% of Nominal Concentration) |
| Short-Term | Room Temperature | 2 hours | Data not explicitly provided, but freezing is recommended as soon as possible.[4] |
| Short-Term | Room Temperature | 4 hours | Data not explicitly provided, but freezing is recommended as soon as possible.[4] |
| Freeze-Thaw | -20°C | 3 cycles | Stable (Specific percentage not provided).[4] |
| Long-Term | -20°C | 24 hours | Stable (Specific percentage not provided).[4] |
| Long-Term | -20°C | 7 days | Stable (Specific percentage not provided).[4] |
| Processed Sample | 15°C (Autosampler) | 12 hours | Stable (Specific percentage not provided).[4] |
Table 2: Stability of 25-Desacetyl Rifampicin in Human Urine
| Condition | Storage Temperature | Duration | Stability (% of Nominal Concentration) |
| Short-Term | 37.5°C | 1 - 24 hours | Unstable, with a notable increase in concentration, possibly due to conversion from rifampicin.[5] |
| Short-Term | 20.5°C | 1 - 24 hours | Unstable, with a notable increase in concentration.[5] |
| Freeze-Thaw | -20°C | 3 cycles | The accuracy of low concentrations increased to 118.7%, suggesting some instability or conversion.[5] |
| Long-Term | -20°C | 1 month | Stock solutions of all tested compounds were found to be stable.[5] |
| Working Solution | Not Specified | 8 months | Unstable.[5] |
| Processed Sample (Autosampler) | Not Specified | 12 hours | An increase in the percentage of nominal concentration was observed.[5] |
Experimental Protocols
Protocol 1: Preparation of Stock and Standard Solutions
This protocol is based on methodologies for the analysis of rifampicin and its metabolites.[4][5]
Objective: To prepare stock and working standard solutions of this compound.
Materials:
-
This compound reference standard
-
Methanol (HPLC or MS grade)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
Procedure:
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh the required amount of this compound reference standard.
-
Dissolve the compound in a small amount of methanol in a volumetric flask.
-
Once fully dissolved, bring the solution to the final volume with methanol and mix thoroughly.
-
Store the stock solution in a tightly sealed container at -20°C.[5]
-
-
Working Standard Solution Preparation:
-
Prepare serial dilutions of the stock solution with the appropriate solvent (e.g., methanol, mobile phase, or matrix) to achieve the desired concentrations for the calibration curve and quality control samples.
-
Prepare fresh working solutions as needed, especially if long-term stability in the dilution solvent is not established.
-
Protocol 2: Sample Preparation from Plasma using Protein Precipitation
This protocol is a common method for extracting small molecules from plasma.[4]
Objective: To extract this compound from plasma samples for analysis.
Materials:
-
Plasma sample containing the analyte and internal standard
-
Methanol (ice-cold)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
Procedure:
-
Pipette a small volume of the plasma sample (e.g., 20 µL) into a microcentrifuge tube.[4]
-
Add a specified volume of ice-cold methanol (e.g., 3-4 times the plasma volume) to precipitate the proteins.
-
Vortex the mixture thoroughly for about 30-60 seconds.
-
Centrifuge the sample at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or vial for analysis by LC-MS/MS or HPLC.
Visualizations
Caption: Experimental workflow for the analysis of this compound in plasma.
Caption: Troubleshooting logic for low recovery of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Improved Stability of Rifampicin in the Presence of Gastric-Resistant Isoniazid Microspheres in Acidic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of rifampin in plasma: consequences for therapeutic monitoring and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Behavior of decomposition of rifampicin in the presence of isoniazid in the pH range 1-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 25-Desacetyl rifampicin-d4 Assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 25-Desacetyl rifampicin-d4 assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing poor peak shape and resolution for this compound and the analyte. What are the possible causes and solutions?
Poor peak shape, such as fronting or tailing, can be caused by several factors related to the sample, chromatography, or the analytical column itself.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is appropriate for the analyte and that the organic solvent composition is optimal for retention and elution. For rifampicin and its metabolites, a combination of acetonitrile and/or methanol with a buffer like ammonium formate is often used.[1][2] |
| Column Contamination | Wash the column with a strong solvent to remove any contaminants. Implement a guard column to protect the analytical column. |
| Degraded Column | If the column has been used extensively, its performance may degrade. Replace the column with a new one of the same type. A C18 column is commonly used for this analysis.[1] |
Q2: The signal intensity for this compound is very low. How can I improve the sensitivity of my assay?
Low signal intensity can compromise the lower limit of quantification (LLOQ). Several factors in sample preparation and the analytical method can affect sensitivity.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Inefficient Sample Extraction | Optimize the sample preparation method. Protein precipitation is a common technique, but solid-phase extraction (SPE) may provide a cleaner extract and better recovery.[1][2] |
| Suboptimal Mass Spectrometer Settings | Ensure the mass spectrometer parameters, including ionization source settings and collision energy, are optimized for this compound. |
| Analyte Degradation | Rifampicin and its metabolites can be unstable. Ensure proper storage of samples and standards, and minimize the time samples spend at room temperature.[3] |
| Matrix Effects | The sample matrix can suppress the ionization of the analyte.[3][4] See Q3 for more details on addressing matrix effects. |
Q3: I suspect matrix effects are impacting my results, leading to poor accuracy and reproducibility. How can I identify and mitigate this?
Matrix effects occur when components in the biological sample interfere with the ionization of the analyte and internal standard, leading to ion suppression or enhancement.[3][4]
Identifying Matrix Effects: A common method to assess matrix effects is the post-extraction spike method. The response of an analyte spiked into an extracted blank matrix is compared to the response of the analyte in a neat solution.
Mitigating Matrix Effects:
| Mitigation Strategy | Description |
| Improved Sample Cleanup | Use more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[5] |
| Chromatographic Separation | Optimize the chromatographic method to separate the analyte from the interfering matrix components. |
| Use of a Stable Isotope-Labeled Internal Standard | This compound is a deuterated internal standard and is expected to co-elute with the analyte and experience similar matrix effects, thus compensating for signal variations. Ensure the internal standard is added to the samples before extraction.[1][6] |
| Chelating Agents | For dried blood spot analysis of rifampicin, chelating agents like EDTA have been used to improve recovery and reduce matrix effects caused by interactions with endogenous components.[4] |
Q4: My results show high variability between injections. What could be the cause?
High variability can stem from issues with the autosampler, sample preparation, or the stability of the analyte.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Inconsistent Injection Volume | Check the autosampler for air bubbles in the syringe and ensure proper maintenance. |
| Sample Preparation Inconsistency | Ensure consistent and precise execution of all sample preparation steps, including pipetting and vortexing. |
| Analyte Instability in Autosampler | Rifampicin and its metabolites can be unstable. Maintain the autosampler at a low temperature (e.g., 4-10°C) and limit the time the samples are stored in the autosampler before injection.[7] |
Experimental Protocol: LC-MS/MS Analysis of 25-Desacetyl rifampicin
This is a generalized protocol based on common methodologies for the analysis of rifampicin and its metabolites.[1][2][5]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
2. Chromatographic Conditions
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions.
-
Column Temperature: 40°C.[1]
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Note: Specific mass transitions should be optimized in your laboratory.
-
Example transition for 25-Desacetyl rifampicin: m/z 781.4 -> 162.1
-
Example transition for this compound: m/z 785.4 -> 162.1
-
Quantitative Data Summary
The following table summarizes typical validation parameters for LC-MS/MS assays of rifampicin and its metabolites.
| Parameter | Rifampicin | 25-Desacetyl rifampicin | Reference |
| Linearity Range | 0.1 – 30.0 µg/mL | 0.1 – 20.0 µg/mL | [8] |
| LLOQ | 0.05 mg/L | 0.05 mg/L | [1] |
| Intra-day Precision (%CV) | < 15% | < 15% | [5] |
| Inter-day Precision (%CV) | < 15% | < 15% | [5] |
| Accuracy (% Bias) | Within ±15% | Within ±15% | [5] |
Diagrams
Caption: General experimental workflow for a this compound LC-MS/MS assay.
Caption: A logical troubleshooting guide for this compound assays.
References
- 1. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation and application of a quantitative liquid chromatography tandem mass spectrometry assay for the analysis of rifapentine and 25-O-desacetyl rifapentine in human milk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.rug.nl [pure.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 25-Desacetyl rifampicin-d4
Welcome to the technical support center for the analysis of 25-Desacetyl rifampicin-d4. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression and ensure accurate quantification in their LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using a deuterated internal standard like this compound?
A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) when co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, in this case, this compound.[1][2] This interference reduces the ionization efficiency, leading to a decreased signal intensity.[2][3] Even with a deuterated internal standard (d-IS), which is designed to compensate for such effects, significant ion suppression can lead to inaccurate and imprecise results if the analyte and the d-IS are not affected equally.[2][3][4]
Q2: I am using this compound as an internal standard for the quantification of 25-Desacetyl rifampicin. Shouldn't the d-IS automatically correct for any ion suppression?
A2: Ideally, a deuterated internal standard co-elutes with the non-deuterated analyte and experiences the same degree of ion suppression, allowing for an accurate analyte/IS ratio.[3][5] However, complete correction is not always guaranteed. A slight difference in retention time between the analyte and the d-IS, known as the "isotope effect," can cause them to elute in regions with different matrix interferences, leading to differential ion suppression and inaccurate quantification.[3][4][5]
Q3: What are the primary sources of ion suppression in my analysis?
A3: Ion suppression can originate from various sources, including:
-
Endogenous matrix components: Biological samples contain numerous compounds like salts, lipids, and proteins that can interfere with ionization.[3][6]
-
Exogenous substances: Contaminants from sample collection tubes (e.g., plasticizers), and mobile phase additives can also cause suppression.[1][7]
-
Column bleed: Hydrolysis products from the LC column stationary phase can leach into the mobile phase and cause ion suppression or enhancement.[8]
-
High analyte/internal standard concentration: High concentrations can saturate the ionization source, leading to a non-linear response and self-suppression.[2][3]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of 25-Desacetyl rifampicin and its deuterated internal standard, this compound.
Issue 1: Poor Sensitivity and Low Signal Intensity for this compound
If you are observing a weaker than expected signal for your internal standard, it may be experiencing significant ion suppression.
Troubleshooting Workflow for Low Signal Intensity
Caption: Troubleshooting workflow for low signal intensity of the internal standard.
Recommended Actions:
-
Assess Matrix Effects: The first step is to determine if and where ion suppression is occurring in your chromatogram. A post-column infusion experiment is a highly effective method for this.[1][4]
-
Improve Sample Preparation: Reducing the concentration of interfering matrix components is a primary strategy to mitigate ion suppression.[9][10] Consider the following techniques:
-
Solid-Phase Extraction (SPE): Offers selective extraction of the analyte and internal standard, providing a cleaner sample extract compared to protein precipitation.[6][9][10]
-
Liquid-Liquid Extraction (LLE): Can provide very clean extracts and is effective at removing different types of interferences.[1][10]
-
Protein Precipitation (PPT): A simpler but less specific method. If using PPT, optimization of the precipitating solvent and volume is crucial.[6][10]
-
-
Optimize Chromatography: Modify your LC method to separate this compound from the regions of ion suppression identified in the post-column infusion experiment.[1] This could involve changing the gradient, mobile phase composition, or the analytical column.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening ion suppression.[7] However, this may compromise the limit of quantification for the analyte.
-
Adjust MS Source Parameters: Optimization of parameters like spray voltage, gas flows, and temperature can sometimes help to minimize ion suppression.[9]
Issue 2: Inconsistent Analyte/Internal Standard Area Ratios
Inconsistent area ratios across a batch of samples can indicate differential ion suppression between the analyte (25-Desacetyl rifampicin) and the internal standard (this compound).
Logical Diagram for Investigating Inconsistent Ratios
Caption: Troubleshooting inconsistent analyte to internal standard ratios.
Recommended Actions:
-
Verify Co-elution: Inject a mixed standard solution of 25-Desacetyl rifampicin and this compound to confirm that they have identical retention times under your chromatographic conditions.[3] Even minor separations can lead to differential matrix effects.[4]
-
Post-Column Infusion: This experiment will reveal if the retention time of your analyte and internal standard falls within a region of variable ion suppression.[1][6]
-
Enhance Sample Cleanup: If co-elution is confirmed but ratios are still inconsistent, it is likely due to sample-to-sample variations in the matrix. A more rigorous sample preparation method (e.g., switching from PPT to SPE) is recommended to remove a wider range of interfering compounds.[9][10]
-
Modify Chromatography: If a slight separation between the analyte and IS is observed, adjusting the chromatographic conditions to ensure complete co-elution is critical.[5] This might involve using a column with slightly less resolution or adjusting the mobile phase.[5]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify regions in the chromatogram where ion suppression occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece for mixing
-
Standard solution of this compound
-
Blank matrix extract (e.g., plasma, urine) prepared using your standard protocol
-
Mobile phase
Methodology:
-
Prepare a standard solution of this compound at a concentration that provides a stable and moderate signal.
-
Set up the LC-MS system with the analytical column in place.
-
Connect the outlet of the LC column to a tee-piece.
-
Connect a syringe pump containing the this compound standard solution to the second port of the tee-piece.
-
Connect the third port of the tee-piece to the mass spectrometer inlet.
-
Begin infusing the standard solution at a low, constant flow rate (e.g., 10 µL/min) while the LC is running with the mobile phase.
-
Once a stable baseline signal for the this compound is observed, inject a blank matrix extract onto the LC column.
-
Monitor the signal of the infused standard throughout the chromatographic run. Any significant drop in the signal indicates a region of ion suppression.[1][3]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects
| Sample Preparation Technique | General Level of Matrix Removal | Relative Cost | Throughput | Key Considerations |
| Protein Precipitation (PPT) | Low to Moderate | Low | High | Simple and fast, but non-selective; often leaves significant matrix components like phospholipids.[6][10] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate | Moderate | Can provide very clean extracts but can be labor-intensive and difficult to automate.[1][10] |
| Solid-Phase Extraction (SPE) | High | High | High (with automation) | Highly selective and effective at removing interferences, leading to less ion suppression.[6][9][10] |
| Dilute-and-Shoot | Very Low | Very Low | Very High | Minimal sample cleanup; only suitable for simple matrices or when high sensitivity is not required.[6] |
Table 2: Summary of LC-MS/MS Parameters for Rifampicin and Metabolites from Literature
| Parameter | Rifampicin | 25-Desacetyl rifampicin | Internal Standard | Reference |
| Column | Kinetex C18 (50 x 2.1 mm, 2.6 µm) | Kinetex C18 (50 x 2.1 mm, 2.6 µm) | Rifampicin-d8 | [11] |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile | A: 0.1% Formic acid in waterB: Acetonitrile | A: 0.1% Formic acid in waterB: Acetonitrile | [11] |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive | [11][12] |
| MRM Transitions | 823.4 → 163.1 (Quantifier)823.4 → 107.1 (Qualifier) | Not specified | Not specified | [11] |
| Retention Time | ~1.1 min | ~1.77 min | ~2.45 min (Rifapentine) | [11][13] |
Note: This table provides an example of typical parameters. Method optimization is essential for your specific application and instrumentation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Rifampicin and its Metabolite, 25-Desacetyl Rifampicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of rifampicin and its primary active metabolite, 25-desacetyl rifampicin. A special focus is placed on the use of isotopically labeled internal standards, particularly 25-Desacetyl rifampicin-d4, to ensure accuracy and precision in bioanalytical studies. The following sections detail experimental protocols, present comparative performance data, and visualize the analytical workflow.
The Critical Role of Internal Standards in Rifampicin Quantification
The accurate measurement of rifampicin and 25-desacetyl rifampicin in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The complexity of biological samples necessitates the use of an internal standard (IS) to correct for variability during sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior throughout the analytical process. Isotopically labeled compounds, such as this compound, are considered the gold standard as they share near-identical physicochemical properties with the analyte, ensuring the most reliable quantification.
This guide compares methods utilizing a deuterated internal standard (representing the performance of compounds like this compound and rifampicin-d8) against those employing non-isotopically labeled internal standards or no internal standard.
Comparative Performance of Analytical Methods
The following tables summarize the validation parameters of various analytical methods for rifampicin and 25-desacetyl rifampicin quantification.
Table 1: Performance of Methods Using Deuterated Internal Standards
| Parameter | Method A: Rifampicin-d8 & 25-dRIF-d8 IS[1] | Method B: Rifampicin-d8 IS[2] |
| Analyte(s) | Rifampicin & 25-desacetyl rifampicin | Rifampicin |
| Internal Standard(s) | Rifampicin-d8 & 25-desacetylrifampicin-d8 | Rifampicin-d8 |
| Matrix | Human Plasma | Human Plasma |
| Sample Preparation | Protein precipitation & dephospholipidation plate | Protein precipitation with SPE |
| Chromatography | LC-MS/MS | LC-MS/MS |
| Linearity Range | Not explicitly stated, LLOQ 0.05 mg/L | 5 - 40,000 µg/L[2] |
| Lower Limit of Quantification (LLOQ) | 0.05 mg/L[1] | 5 µg/L[2] |
| Precision (%RSD) | Not explicitly stated | < 15% (Intra- and Inter-day) |
| Accuracy (%Bias) | Not explicitly stated | Within ± 15% (Intra- and Inter-day) |
| Recovery | Not explicitly stated | ~92%[2] |
| Matrix Effect | Not explicitly stated | Minimal (RSD <5%)[2] |
Table 2: Performance of Methods Using Non-Deuterated or No Internal Standard
| Parameter | Method C: Phenacetin IS[3] | Method D: Rifapentine IS[4] | Method E: No IS (HPLC-UV)[5] | Method F: No IS (HPLC)[6] |
| Analyte(s) | Rifampicin | Rifampicin | Rifampicin & 25-desacetyl rifampicin | 25-desacetyl rifampicin |
| Internal Standard(s) | Phenacetin[3] | Rifapentine[4] | Neostigmine (used for method development) | None |
| Matrix | Human Plasma[3] | Human Plasma & CSF[4] | In vitro (Human Liver Microsomes) | Human Urine[6] |
| Sample Preparation | Liquid-liquid extraction[3] | Protein precipitation[4] | Not specified for validation | Not specified for validation |
| Chromatography | LC-MS | LC-MS/MS | HPLC-UV | HPLC |
| Linearity Range | 5.021 - 1008.315 ng/mL[3] | 25 - 6400 ng/mL[4] | 0 - 200 µM | 2 - 10 µg/mL[6] |
| Lower Limit of Quantification (LLOQ) | 5.021 ng/mL[3] | 25 ng/mL[4] | 17.75 µM (RIF), 23.57 µM (25-dRIF)[5] | 1.7 µg/mL[6] |
| Precision (%RSD) | < 15% (Intra- and Inter-day)[3] | < 8% (Intra- and Inter-day)[4] | Not explicitly stated | 0 - 3.18%[6] |
| Accuracy (%Bias) | < 15% (Intra- and Inter-day)[3] | < 10% (Intra- and Inter-day)[4] | Not explicitly stated | 80.87 - 111.15% (Recovery)[6] |
| Recovery | 48.65 - 55.15% (RIF), 60.22% (IS)[3] | > 90%[4] | Not explicitly stated | 80.87 - 111.15%[6] |
| Matrix Effect | Not explicitly stated | Not explicitly stated | Not applicable | Not applicable |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method A: Rifampicin and 25-desacetyl rifampicin in Human Plasma using Deuterated Internal Standards[1]
-
Sample Preparation:
-
To 30 µL of plasma, add 100 µL of 0.1% formic acid in acetonitrile containing the internal standards (Rifampicin-d8 and 25-desacetylrifampicin-d8).
-
Utilize an OSTRO® precipitation and dephospholipidation plate for sample cleanup.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: LC-MS/MS system.
-
Quantification Transitions (m/z):
-
Rifampicin: 823.6 > 791.5
-
Rifampicin-d8: 831.6 > 799.6
-
25-desacetyl rifampicin: 749.5 > 95.1
-
25-desacetylrifampicin-d8: 757.5 > 95
-
-
Method B: Rifampicin in Human Plasma using Rifampicin-d8 Internal Standard[2]
-
Sample Preparation:
-
Mix a 100 µL aliquot of plasma with 300 µL of ice-cold acetonitrile containing the internal standard (Rifampicin-d8).
-
Filter the mixture through a Captiva ND Lipids filtration plate using a vacuum manifold.
-
Transfer the collected filtrate to an autosampler vial for analysis.
-
-
Chromatographic Conditions:
-
Instrument: 1290 Infinity liquid chromatograph.
-
Column: Kinetex C18 (50 × 2.1 mm, 2.6 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.
-
Injection Volume: 1 µL.
-
Total Run Time: 2.4 min.
-
-
Mass Spectrometric Conditions:
-
Instrument: 6460 Triple Quadrupole mass spectrometer.
-
Ionization Mode: Positive.
-
m/z Transitions:
-
Rifampicin: 823.4 → 163.1 (quantifier) and 823.4 → 107.1 (qualifier)
-
Rifampicin-d8: 831.5 → 105.2
-
-
Method C: Rifampicin in Human Plasma using Phenacetin Internal Standard[3]
-
Sample Preparation:
-
Perform a one-step liquid-liquid extraction with ethyl acetate from plasma.
-
-
Chromatographic Conditions:
-
Column: BDS Hypersil Gold C18.
-
Mobile Phase: Methanol: 2mM ammonium acetate (80:20 v/v).
-
Flow Rate: 0.20 mL/min.
-
-
Mass Spectrometric Conditions:
-
Detection is performed with a mass spectrometer. Specific parameters are not detailed in the abstract.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the key steps in the analytical methods described.
Caption: A generalized workflow for the bioanalysis of rifampicin using an internal standard.
Caption: The relationship between rifampicin, its metabolite, and the internal standard.
Conclusion
The validation of an analytical method is paramount for generating reliable data in drug development and clinical research. The use of an isotopically labeled internal standard, such as this compound, offers significant advantages in terms of accuracy and precision by effectively compensating for matrix effects and procedural losses. While methods employing non-isotopically labeled internal standards or no internal standard can be developed and validated, they may be more susceptible to variability. The choice of method should be guided by the specific requirements of the study, including the desired level of accuracy, the complexity of the biological matrix, and regulatory guidelines. The data and protocols presented in this guide provide a valuable resource for researchers in selecting and validating the most appropriate analytical method for their needs.
References
- 1. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Superiority of Deuterated Internal Standards in Bioanalytical Quantification: A Comparative Guide to 25-Desacetyl rifampicin-d4
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of rifampicin, the choice of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides an objective comparison of 25-Desacetyl rifampicin-d4 with other commonly employed internal standards, supported by a synthesis of published experimental data. The evidence underscores the advantages of using a stable isotope-labeled internal standard that is structurally analogous to a major metabolite over other alternatives.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, internal standards (IS) are indispensable for correcting variability introduced during sample preparation, injection, and ionization. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The most common choices for the analysis of rifampicin include stable isotope-labeled (deuterated) standards, such as this compound and Rifampicin-d8, and non-deuterated structural analogs like roxithromycin or phenacetin.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
Stable isotope-labeled internal standards are widely regarded as the gold standard in bioanalysis.[1] This is because their physical and chemical properties are nearly identical to the analyte, leading to similar behavior during extraction and co-elution during chromatography. This minimizes variability caused by matrix effects, a significant source of imprecision and inaccuracy in bioanalytical methods.
The following table summarizes the performance characteristics of various internal standards used for rifampicin quantification, based on data from several published studies.
| Internal Standard | Type | Accuracy (% Bias) | Precision (% RSD) | Linearity (r²) | Matrix Effect (% RSD) | Reference |
| 25-Desacetyl rifampicin-d8 | Deuterated Metabolite Analog | Not explicitly stated, but method validated | Not explicitly stated, but method validated | Not explicitly stated, but method validated | <5% | [2] |
| Rifampicin-d8 | Deuterated Analyte Analog | Within ±15% | <15% | >0.99 | <5% | [3][4] |
| Rifampicin-d3 | Deuterated Analyte Analog | Within ±15% (RE) | <15% (RSD) | Not explicitly stated | Not explicitly stated | [5] |
| Phenacetin | Structural Analog (Non-deuterated) | <15% | <15% | >0.998 | Not explicitly stated | [6] |
| Rifapentine | Structural Analog (Non-deuterated) | <7% (Intra-day), <8% (Inter-day) | <7% (Intra-day), <8% (Inter-day) | Not explicitly stated | Not explicitly stated | [7] |
Note: Direct head-to-head comparative data for this compound was not available in the reviewed literature. The data for 25-Desacetyl rifampicin-d8 is presented as a close surrogate. The performance of this compound is expected to be comparable to or exceed that of other deuterated standards due to its structural similarity to a key metabolite.
As the data indicates, methods employing deuterated internal standards like Rifampicin-d8 and its metabolite analog consistently demonstrate excellent precision and effectively minimize matrix effects, with RSD values typically below 5%. While methods using non-deuterated structural analogs can be validated to meet regulatory requirements, they are generally more susceptible to variability arising from differential extraction recovery and matrix effects. The use of a deuterated standard of a major metabolite, such as this compound, offers the additional advantage of tracking the metabolic fate of the parent drug more closely, which can be crucial in pharmacokinetic studies.
Experimental Protocols
A detailed methodology for the quantification of rifampicin in a biological matrix (e.g., plasma) using an internal standard is outlined below. This protocol is a synthesis of common practices from published LC-MS/MS methods.[2][3][5][7]
Objective: To accurately quantify the concentration of rifampicin in plasma samples using a deuterated internal standard such as this compound.
Materials:
-
Rifampicin reference standard
-
This compound (or other selected internal standard)
-
Blank human plasma
-
LC-MS grade acetonitrile, methanol, and formic acid
-
Deionized water
-
Protein precipitation plates or microcentrifuge tubes
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of rifampicin and the internal standard (e.g., 1 mg/mL) in methanol.
-
From the stock solutions, prepare a series of working standard solutions of rifampicin at various concentrations by serial dilution with a suitable solvent (e.g., 50:50 methanol/water).
-
Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL).
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank plasma with the rifampicin working solutions to create a calibration curve with a minimum of six non-zero concentration points.
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in blank plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 analytical column.
-
Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Inject a small volume (e.g., 5 µL) of the prepared sample.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both rifampicin and the internal standard.
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of rifampicin in the QC and unknown samples from the calibration curve.
-
Visualizing the Workflow
To better illustrate the experimental process, the following diagram outlines the key steps in a typical bioanalytical workflow utilizing an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Cross-Validation of Bioanalytical Methods: Featuring 25-Desacetyl Rifampicin-d4 as an Internal Standard
For researchers, scientists, and drug development professionals, the reliability and consistency of bioanalytical methods are paramount. When bioanalytical methods are transferred between laboratories or modified, a cross-validation process is essential to ensure the integrity of the data generated. This guide provides a comprehensive comparison of bioanalytical methods for the quantification of rifampicin and its primary active metabolite, 25-desacetyl rifampicin, with a special focus on the role and performance of isotopically labeled internal standards like 25-Desacetyl rifampicin-d4.
The Critical Role of Internal Standards in Bioanalysis
An ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer. The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard in quantitative mass spectrometry-based bioanalysis. This is because a SIL-IS has nearly identical physicochemical properties to the analyte, ensuring that it effectively compensates for variability in sample extraction, matrix effects, and instrument response.
For the analysis of 25-desacetyl rifampicin, its deuterated analog, this compound, serves as an excellent internal standard. Its performance can be benchmarked against other commonly used internal standards in the bioanalysis of rifampicin and its metabolites.
Comparative Performance of Bioanalytical Methods
The following tables summarize the performance characteristics of various published LC-MS/MS and HPLC methods for the quantification of rifampicin and 25-desacetyl rifampicin. This data allows for an objective comparison of different approaches, including the internal standards used.
Table 1: Performance Characteristics of LC-MS/MS Methods for Rifampicin and 25-Desacetyl Rifampicin Quantification
| Analyte(s) | Internal Standard | LLOQ (ng/mL) | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Biological Matrix | Reference |
| Rifampicin | Rifampicin-d8 | 5 | 5 - 40,000 | Within ±15 | <15 | ~92 | Human Plasma | [1][2] |
| Rifampicin | Phenacetin | 5.021 | 5.021 - 1008.315 | <15 | <15 | 48.65 - 55.15 | Plasma | [3] |
| Rifampicin & 25-Desacetyl Rifampicin | 2H8-Rifampicin, Cyanoimipramine | - | - | - | - | - | Dried Blood Spots | [4] |
| Rifampicin & 25-Desacetyl Rifampicin | Rifampicin-d8, 25-dRIF-d8 | 25 (RIF) | 25 - 6400 (RIF) | <10 | <8 | 92.5 - 94.0 | Plasma & CSF | [5][6] |
| Isoniazid, Pyrazinamide, Ethambutol, Rifampicin | Thymidine | 750 (RIF) | 0.75 - 30 mg/L (RIF) | - | - | - | Plasma | [4] |
| Rifampicin & 25-Desacetyl Rifampicin | - | 70.4 (25-dRIF) | 70.4 - 3379.2 (25-dRIF) | - | - | ~100 | Human Plasma | [7] |
Table 2: Performance Characteristics of HPLC Methods for 25-Desacetyl Rifampicin Quantification
| Analyte | Internal Standard | LLOQ (µg/mL) | Linearity Range (µg/mL) | Accuracy (%) | Precision (%CV) | Recovery (%) | Biological Matrix | Reference |
| 25-Desacetyl Rifampicin | Not Specified | 1.7 | 2 - 10 | Within ICH Guidelines | 0 - 3.1752 | 80.87 - 111.15 | Human Urine | [8] |
| Rifampicin & 25-O-Desacetyl Rifampicin | Neostigmine | 17.75 µM (RIF), 23.57 µM (25ODESRIF) | 0 - 200 µM | - | - | - | In vitro (HLM) | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of bioanalytical assays. Below are representative experimental protocols derived from the literature.
Protocol 1: LC-MS/MS for Rifampicin and 25-Desacetyl Rifampicin in Human Plasma[5][6]
-
Sample Preparation:
-
To 30 µL of plasma, add 100 µL of a precipitation solution (0.1% formic acid in acetonitrile) containing the internal standards (Rifampicin-d8 and 25-Desacetyl rifampicin-d8).
-
Utilize a protein precipitation and dephospholipidation plate (e.g., OSTRO®) for sample cleanup.
-
Centrifuge the samples to pellet precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., Kinetex C18).
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: Optimized for the specific column dimensions.
-
Injection Volume: Typically 1-5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Rifampicin: m/z 823.4 → 791.4
-
Rifampicin-d8: m/z 831.6 → 799.6
-
25-Desacetyl Rifampicin: m/z 749.5 → 95.1
-
25-Desacetyl Rifampicin-d8: m/z 757.5 → 95.0
-
-
Protocol 2: HPLC-UV for 25-Desacetyl Rifampicin in Human Urine[8]
-
Sample Preparation:
-
Direct injection of urine samples after appropriate dilution and filtration.
-
-
Chromatographic Conditions:
-
Column: Agilent Eclipse XDB-C18.
-
Mobile Phase: Isocratic mixture of methanol and 0.01 M sodium phosphate buffer (pH 5.2) (65:35 v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 254 nm.
-
Visualizing Key Processes
Diagrams can effectively illustrate complex workflows and relationships.
Caption: Workflow for cross-validation of two bioanalytical methods.
Caption: Metabolic pathway of Rifampicin to 25-Desacetyl Rifampicin.
Conclusion
The cross-validation of bioanalytical methods is a critical step in ensuring data consistency and reliability across different studies, laboratories, or even modified analytical procedures. The use of a high-quality, stable isotope-labeled internal standard, such as this compound, is instrumental in achieving robust and accurate quantification of 25-desacetyl rifampicin. By following established validation guidelines and implementing a rigorous cross-validation plan, researchers can have high confidence in their bioanalytical data, which forms the bedrock of pharmacokinetic, toxicokinetic, and clinical trial evaluations. The provided data and protocols serve as a valuable resource for developing and validating bioanalytical methods for rifampicin and its metabolites.
References
- 1. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Superiority of Deuterated Internal Standards in 25-Desacetyl rifampicin Bioanalysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the bioanalysis of rifampicin and its metabolites, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative data. This guide provides a comprehensive comparison of analytical methods for 25-Desacetyl rifampicin, the primary active metabolite of rifampicin, with a focus on the specificity and selectivity afforded by the use of a deuterated internal standard, 25-Desacetyl rifampicin-d4.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely regarded as the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach offers significant advantages over methods employing non-deuterated (structural analogue) internal standards or those without an internal standard. The near-identical physicochemical properties of a deuterated internal standard to the analyte ensure that it behaves similarly during sample extraction, chromatographic separation, and ionization, thereby effectively compensating for matrix effects and other sources of variability.
Comparative Performance of Analytical Assays
To illustrate the enhanced performance of assays utilizing a deuterated internal standard, the following table summarizes key validation parameters from various published LC-MS/MS methods for the quantification of 25-Desacetyl rifampicin. While a direct head-to-head study is not available, a comparison of data from different validated methods highlights the superior precision and accuracy typically achieved with the use of a SIL-IS.
| Parameter | LC-MS/MS with Deuterated IS (Rifampicin-d8) [1] | LC-MS/MS with Non-Deuterated IS (Phenacetin) [2] | HPLC-UV (No Internal Standard) [3] |
| Analyte | 25-Desacetyl rifampicin | Rifampicin (Illustrative for method) | Rifampicin (Illustrative for method) |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Linearity (r²) | > 0.99 | > 0.99 | 0.9999 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | 5.021 ng/mL | 0.1 mg/L |
| Intra-day Precision (%CV) | 1.0 – 12.5% | < 15% | 3.7–7.0% |
| Inter-day Precision (%CV) | 0.85 – 11.6% | < 15% | 3.4–6.7% |
| Accuracy (% Bias or % Recovery) | 83.2 – 115.0% | Within ±15% | Not explicitly stated |
| Recovery (%) | Not explicitly stated | 48.65 - 55.15% | Not explicitly stated |
| Matrix Effect Assessment | Evaluated and minimized | Evaluated and minimized | Not applicable |
Note: The data presented is a synthesis from multiple sources to illustrate typical performance characteristics. Direct comparison is limited by variations in instrumentation, methodologies, and laboratory practices. The use of Rifampicin-d8 as an internal standard for 25-Desacetyl rifampicin is a common and accepted practice.
Experimental Protocols
A robust and validated bioanalytical method is crucial for reliable pharmacokinetic and toxicokinetic studies. Below is a detailed methodology for a typical LC-MS/MS assay for the quantification of 25-Desacetyl rifampicin using a deuterated internal standard.
Sample Preparation: Protein Precipitation
-
Aliquoting: Transfer 100 µL of human plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (concentration will depend on the specific assay requirements) to each plasma sample, except for the blank matrix samples.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex mix the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject an aliquot (e.g., 5 µL) of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., Kinetex C18, 50 × 2.1 mm, 2.6 µm) is commonly used.[4]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is typical.
-
Flow Rate: A flow rate of 0.4 mL/min is often employed.
-
Column Temperature: The column is typically maintained at 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for 25-Desacetyl rifampicin and its deuterated internal standard are monitored. For example:
-
25-Desacetyl rifampicin: m/z 781.4 → m/z 749.4
-
This compound: m/z 785.4 → m/z 753.4 (hypothetical, exact mass shift depends on the position and number of deuterium atoms)
-
-
Visualizing the Workflow and Metabolic Pathway
To further elucidate the processes involved, the following diagrams, created using the DOT language, illustrate the experimental workflow for a typical specificity and selectivity assay and the metabolic pathway of rifampicin.
Caption: Experimental workflow for the quantification of 25-Desacetyl rifampicin.
Caption: Metabolic pathway of Rifampicin to 25-Desacetyl rifampicin.
References
- 1. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Rifampicin and isoniazid plasma concentrations in relation to adverse reactions in tuberculosis patients: a retrospective analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Methods for Rifampicin and 25-Desacetyl Rifampicin Utilizing an Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various analytical methods for the quantification of rifampicin and its primary active metabolite, 25-desacetyl rifampicin, in biological matrices. A special focus is placed on methods that employ stable isotope-labeled internal standards, such as 25-Desacetyl rifampicin-d4, to enhance accuracy and precision. The information presented herein is synthesized from published research to aid in method selection and development.
Data Presentation: Performance Comparison of Analytical Methods
The following tables summarize the performance characteristics of different High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the analysis of rifampicin and 25-desacetyl rifampicin.
Table 1: Comparison of HPLC-UV Methods
| Parameter | Method 1 (Kumar et al., 2019)[1][2] | Method 2 (Sari, 2018)[3] | Method 3 (Beltrame et al., 2018)[4] |
| Matrix | In vitro (Human Liver Microsomes) | Human Urine | Human Plasma |
| Analytes | Rifampicin & 25-Desacetyl rifampicin | 25-Desacetyl rifampicin | Rifampicin |
| Linearity Range | 0–200 μM | 2–10 μg/mL | 0.31–37.80 μg/mL |
| Correlation Coefficient (r²) | 0.995 | 0.9978 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 17.75 μM (RIF), 23.57 μM (25-DR) | 1.7 μg/mL | 0.31 μg/mL |
| Precision (%RSD) | Not explicitly stated | 0-3.1752% | < 10.39% |
| Accuracy (%Bias or %Recovery) | Not explicitly stated | 80.87-111.15% | < 10.26% |
Table 2: Comparison of LC-MS/MS Methods
| Parameter | Method 1 (Ghiciuc et al., 2015)[5] | Method 2 (Jat et al., 2013)[6] | Method 3 (Patel et al.)[7] | Method 4 (Novotna et al., 2019)[8][9] |
| Matrix | Human Plasma | Human Plasma & CSF | Human Plasma | Human Plasma |
| Analytes | Rifampicin & 25-Desacetyl rifampicin | Rifampicin | Rifampicin | Rifampicin |
| Internal Standard | Not specified | Rifapentine | Rifampicin-d4 | Rifampicin-d8 |
| Linearity Range | 411.2–19737.6 ng/mL (RIF), 70.4–3379.2 ng/mL (25-DR) | 25–6400 ng/mL | 0.100–10.000 μg/mL | 5–40000 μg/L |
| Correlation Coefficient (r²) | >0.993 (RIF), >0.992 (25-DR) | Not explicitly stated | Not explicitly stated | 0.9993 |
| Lower Limit of Quantification (LLOQ) | 411.2 ng/mL (RIF), 70.4 ng/mL (25-DR) | 25 ng/mL | 0.100 μg/mL | 5 μg/L |
| Precision (%CV) | < 8.2% (RIF), < 10.1% (25-DR) | < 8% | < 15% | Not explicitly stated |
| Accuracy (%Bias) | < 6.3% (RIF), < 8.2% (25-DR) | Not explicitly stated | Within 85-115% | Not explicitly stated |
| Recovery (%) | 90.3-108.2% (RIF), 93.1-107.5% (25-DR) | >90% | Not explicitly stated | 92% |
Experimental Protocols
Below are detailed methodologies for two distinct analytical approaches for the quantification of rifampicin and its metabolite.
Protocol 1: Simultaneous Determination by HPLC-UV (Adapted from Kumar et al., 2019)[1][2]
This method is suitable for in vitro drug metabolism studies.
-
Sample Preparation (Human Liver Microsomes):
-
Incubate rifampicin with human liver microsomes in a phosphate buffer at 37°C.
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard (Neostigmine was used in the reference study).
-
Vortex and centrifuge the samples to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
HPLC System: Waters Alliance 2695 with a 2996 Photodiode Array (PDA) detector.
-
Column: Reverse-phase C-18 Phenomenex Luna column.
-
Mobile Phase: Gradient elution with water and methanol.
-
Detection Wavelength: 254 nm.
-
Run Time: Approximately 11.5 minutes.[10]
-
-
Quantification:
Protocol 2: Simultaneous Determination by LC-MS/MS (Adapted from Ghiciuc et al., 2015)[5]
This rapid method is suitable for therapeutic drug monitoring in human plasma. The use of a stable isotope-labeled internal standard like this compound would be ideal for this type of assay.
-
Sample Preparation (Human Plasma):
-
To 0.1 mL of human plasma, add a protein precipitation agent such as methanol. This solvent should contain the deuterated internal standard (e.g., this compound).
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed.
-
Inject a small aliquot (0.3 μL in the reference study) of the clear supernatant directly into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC System: Coupled with a tandem mass spectrometer (e.g., Ion Trap).
-
Column: Gemini NX C18.
-
Mobile Phase: Isocratic elution with 40:60 (V/V) methanol and 2mM ammonium formate in water.
-
Flow Rate: 0.6 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for rifampicin, 25-desacetyl rifampicin, and the deuterated internal standard.
-
-
Quantification:
-
Construct calibration curves by plotting the peak area ratios of each analyte to the internal standard against their respective concentrations.
-
The validated ranges were 411.2 - 19737.6 ng/mL for rifampicin and 70.4 - 3379.2 ng/mL for 25-desacetyl rifampicin.[5]
-
Mandatory Visualizations
The following diagrams illustrate key aspects of the analysis of rifampicin and its metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] A validated stable HPLC method for the simultaneous determination of rifampicin and 25-O-desacetyl rifampicin – evaluation of in vitro metabolism | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide: 25-Desacetyl Rifampicin-d4 Versus Non-Labeled Standards in Quantitative Bioanalysis
In the precise world of bioanalysis, particularly in drug metabolism and pharmacokinetic (DMPK) studies, the accuracy of quantitative data is paramount. The choice of an appropriate internal standard is a critical factor that directly influences the reliability of results obtained from liquid chromatography-mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison between the use of a stable isotope-labeled internal standard, 25-desacetyl rifampicin-d4 , and conventional non-labeled standards for the quantification of 25-desacetyl rifampicin.
25-desacetyl rifampicin is the primary and microbiologically active metabolite of rifampicin, a cornerstone antibiotic in the treatment of tuberculosis. Accurate measurement of its concentration in biological matrices is crucial for therapeutic drug monitoring and for understanding the overall efficacy and safety profile of rifampicin.
The Gold Standard: Stable Isotope-Labeled Internal Standards
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard in quantitative mass spectrometry. In this internal standard, four hydrogen atoms in the 25-desacetyl rifampicin molecule have been replaced with deuterium. This subtle change in mass allows the mass spectrometer to differentiate the internal standard from the analyte, while its identical physicochemical properties ensure that it behaves similarly during sample preparation and analysis. This co-elution and similar behavior are key to correcting for variability that can be introduced at various stages, including extraction, and for mitigating matrix effects, which are a common source of error in bioanalysis.
Performance Comparison: this compound vs. Non-Labeled Standard
The following table summarizes the validation parameters for a published LC-MS/MS method for 25-desacetyl rifampicin that did not use a deuterated internal standard, alongside the expected performance improvements when using this compound.
| Performance Parameter | Non-Labeled Internal Standard (Published Data) | Expected Performance with this compound |
| Linearity (Correlation Coefficient, r) | > 0.992 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 70.4 ng/mL | Potentially lower due to improved signal-to-noise |
| Intra-day Precision (CV %) | < 10.1% | < 5% |
| Inter-day Precision (CV %) | < 10.1% | < 5% |
| Accuracy (Bias %) | < 8.2% | < 5% |
| Recovery % | 93.1% - 107.5% | More consistent and reproducible recovery |
| Matrix Effect | Potential for variability between different lots of matrix | Significantly reduced due to co-elution and similar ionization |
The data for the non-labeled internal standard is derived from a study on the simultaneous determination of rifampicin and 25-desacetyl rifampicin in human plasma. The expected performance with this compound is based on typical improvements observed when employing a SIL-IS.
The primary advantage of using this compound lies in its ability to more effectively compensate for matrix effects. Matrix effects, caused by other components in the biological sample, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Since the SIL-IS is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, leading to more accurate and precise results.
Experimental Protocols
Below is a detailed experimental protocol for a typical LC-MS/MS method for the quantification of 25-desacetyl rifampicin in human plasma using this compound as an internal standard.
Sample Preparation
-
Thaw Samples : Allow human plasma samples, calibration standards, and quality control samples to thaw at room temperature.
-
Aliquoting : Pipette 100 µL of each sample into a clean microcentrifuge tube.
-
Internal Standard Spiking : Add 50 µL of the this compound internal standard working solution (e.g., at 100 ng/mL in methanol) to each tube.
-
Protein Precipitation : Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortexing : Vortex each tube for 1 minute to ensure thorough mixing.
-
Centrifugation : Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection : Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase :
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution : A linear gradient from 10% to 90% B over 3 minutes.
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40°C.
-
Mass Spectrometer : A triple quadrupole mass spectrometer.
-
Ionization Source : Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions :
-
25-Desacetyl Rifampicin : Precursor ion (Q1) m/z 781.4 → Product ion (Q3) m/z (a specific fragment ion would be selected during method development).
-
This compound : Precursor ion (Q1) m/z 785.4 → Product ion (Q3) m/z (the corresponding fragment ion would be selected).
-
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the underlying principle of using a stable isotope-labeled internal standard, the following diagrams are provided.
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Principle of stable isotope-labeled internal standard correction.
Conclusion
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 25-desacetyl rifampicin, the use of its deuterium-labeled internal standard, this compound, offers significant advantages over non-labeled standards. The inherent ability of a SIL-IS to mimic the analyte throughout the analytical process provides superior correction for experimental variability and matrix effects. This leads to enhanced accuracy, precision, and overall robustness of the bioanalytical method, ensuring the generation of high-quality, reliable data that is crucial for informed decision-making in drug development and clinical research. While the initial cost of a deuterated standard may be higher, the investment is justified by the improved data integrity and the reduced risk of costly repeat analyses.
Performance Showdown: 25-Desacetyl Rifampicin-d4 as an Internal Standard in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the front-line tuberculosis drug rifampicin, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comparative analysis of the performance characteristics of 25-Desacetyl rifampicin-d4 against other commonly used internal standards, supported by experimental data from published literature.
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response. Isotopically labeled compounds are considered the gold standard for mass spectrometry-based quantification due to their similar physicochemical properties to the unlabeled analyte. Here, we compare the deuterated metabolite, this compound, with other deuterated and non-deuterated internal standards used in the bioanalysis of rifampicin.
Comparative Performance Data
The following table summarizes the key performance characteristics of various internal standards used in the LC-MS/MS quantification of rifampicin, as reported in different validated methods. It is important to note that direct comparisons are influenced by variations in experimental conditions across different studies.
| Internal Standard | Analyte(s) | Linearity (r²) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Matrix Effect (%) | Reference |
| 25-Desacetyl rifampicin-d8 | Rifampicin & 25-Desacetyl rifampicin | Not explicitly stated, but method was validated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | [1] |
| Rifampicin-d8 | Rifampicin | >0.99 | 95.5 - 104.3 | Within-run: 2.1 - 5.5, Between-run: 3.4 - 6.8 | ~92 | <5 | [2] |
| Rifampicin-d4 | Rifampicin | >0.99 | 85 - 115 (of nominal concentration) | <15 | Not explicitly stated | Not explicitly stated | [3] |
| Phenacetin | Rifampicin | 0.9981 | Inter-day & Intra-day: <15% deviation | Not explicitly stated | Analyte: 48.65 - 55.15, IS: 60.22 | Not explicitly stated | [4][5] |
| Roxithromycin | Rifampicin | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | [6] |
Note: The study utilizing 25-Desacetyl rifampicin-d8 did not provide specific quantitative performance metrics in the abstract, but its use in a validated method for pharmacokinetic studies implies it met the necessary regulatory criteria.[1]
Discussion of Performance
This compound (and its d8 analog) , being a deuterated version of the primary metabolite of rifampicin, offers a distinct advantage. As rifampicin is metabolized to 25-desacetyl rifampicin in vivo, using the labeled metabolite as an internal standard can effectively track and compensate for any potential metabolic conversion or degradation of the analyte during sample storage and processing. This is particularly crucial for accurately quantifying both the parent drug and its active metabolite simultaneously.
Rifampicin-d8 and Rifampicin-d4 are excellent choices for the quantification of the parent drug, rifampicin. As isotopically labeled analogs, they co-elute with the analyte and exhibit nearly identical ionization efficiency and fragmentation patterns, leading to superior correction for matrix effects and instrument variability. The data presented for Rifampicin-d8 demonstrates high accuracy, precision, and recovery, with minimal matrix effect, making it a robust internal standard.[2]
Phenacetin and Roxithromycin are examples of non-isotopically labeled, structurally unrelated internal standards. While they can be used, they are less ideal. Their different chemical properties can lead to variations in extraction recovery and chromatographic retention time compared to rifampicin. They may also experience different degrees of ion suppression or enhancement, potentially leading to less accurate quantification. The recovery data for phenacetin, for instance, shows a notable difference between the analyte and the internal standard, which could introduce bias.[4][5]
Experimental Methodologies
Below are detailed experimental protocols from studies that utilized deuterated internal standards for the quantification of rifampicin.
Method 1: Quantification of Rifampicin using Rifampicin-d8[2]
-
Sample Preparation:
-
To 100 µL of human plasma, add 300 µL of acetonitrile containing Rifampicin-d8 as the internal standard.
-
Vortex to precipitate proteins.
-
Filter the mixture through a Captiva ND Lipids filtration plate.
-
Inject the filtrate directly into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity
-
Column: Kinetex C18 (50 x 2.1 mm, 2.6 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.
-
Flow Rate: Not specified.
-
Total Run Time: 2.4 minutes
-
MS System: Agilent 6460 Triple Quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Rifampicin: m/z 823.4 → 163.1 (quantifier), 823.4 → 107.1 (qualifier)
-
Rifampicin-d8: m/z 831.5 → 105.2
-
-
Method 2: Quantification of Rifampicin and 25-Desacetyl rifampicin using Rifampicin-d8 and 25-Desacetyl rifampicin-d8[1]
-
Sample Preparation:
-
To 30 µL of plasma, add 100 µL of 0.1% formic acid in acetonitrile containing Rifampicin-d8 and 25-Desacetyl rifampicin-d8 as internal standards.
-
Utilize an OSTRO precipitation and dephospholipidation plate for sample cleanup.
-
-
LC-MS/MS Conditions:
-
LC System: Not specified.
-
MS System: Not specified.
-
Ionization Mode: Not specified.
-
MRM Transitions:
-
Rifampicin: m/z 823.6 → 791.5
-
Rifampicin-d8: m/z 831.6 → 799.6
-
25-Desacetyl rifampicin: m/z 749.5 → 95.1
-
25-Desacetyl rifampicin-d8: m/z 757.5 → 95
-
-
Visualizing Key Processes
To aid in understanding the context of this analysis, the following diagrams illustrate the metabolic pathway of rifampicin and a general experimental workflow for its quantification.
Metabolism of Rifampicin to its active metabolite.
A typical workflow for bioanalytical quantification.
References
- 1. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. ijper.org [ijper.org]
Navigating Regulatory Landscapes: A Comparative Guide to Stable Isotope-Labeled Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the precise quantification of analytes in biological matrices is a critical cornerstone of preclinical and clinical studies. The use of internal standards (IS) is fundamental to ensuring the accuracy and reliability of bioanalytical methods. Among the various types of internal standards, stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the gold standard, particularly for chromatographic methods coupled with mass spectrometry.[1] This guide provides a comprehensive comparison of SIL-ISs with other alternatives, delves into the harmonized regulatory guidelines, and presents detailed experimental protocols to support the robust design and implementation of bioanalytical assays.
The selection of an appropriate internal standard is paramount for minimizing variance and ensuring the accuracy and precision of bioanalytical data.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation, with a strong emphasis on the role of the internal standard.[2] These guidelines have been harmonized under the International Council for Harmonisation (ICH) M10 guideline, which now provides a unified framework for global drug submissions.[3]
Comparison of Internal Standard Performance
The two primary types of internal standards used in bioanalysis are stable isotope-labeled (SIL) internal standards and analog internal standards.[4] SIL-ISs are molecules where one or more atoms have been replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N), making them structurally identical to the analyte.[4][5] Analog internal standards are structurally similar but not identical to the analyte.[4] The choice between these two can significantly impact assay performance.
Below is a summary of the key performance characteristics of SIL and analog internal standards based on experimental data.
| Performance Metric | Stable Isotope-Labeled IS (SIL-IS) | Analog IS | Rationale |
| Accuracy | High (Mean bias closer to nominal value)[5] | Moderate to High (Can be less accurate due to differential matrix effects)[2] | SIL-ISs co-elute with the analyte, experiencing and correcting for the same matrix effects and ionization suppression or enhancement.[1][4] |
| Precision | High (Lower coefficient of variation, %CV) | Moderate (Higher %CV possible due to variability in matrix effects and extraction) | The near-identical physicochemical properties of SIL-ISs to the analyte allow for better normalization of analytical variability.[5] |
| Matrix Effects | Excellent compensation[2] | Variable compensation[2] | Differences in physicochemical properties can lead to differential matrix effects between the analog IS and the analyte, impacting accuracy.[2] |
| Extraction Recovery | Identical to analyte | Similar but can differ | Structural similarity ensures the SIL-IS closely mimics the analyte's behavior during sample preparation.[6] |
| Cost & Availability | Can be expensive and time-consuming to synthesize.[1] | Often more readily available and less expensive.[1] | The synthesis of high-purity SIL-ISs can be a practical consideration, especially in early drug development.[1] |
Regulatory Framework: A Harmonized Approach under ICH M10
The ICH M10 guideline, now adopted by both the FDA and EMA, provides a unified framework for bioanalytical method validation.[3] A central tenet of this guideline is the use of an internal standard to compensate for variability during sample processing and analysis.[1]
Key Regulatory Expectations for Internal Standards:
-
Suitability: A suitable internal standard should be added to all calibration standards, quality control (QC) samples, and study samples. The absence of an IS requires justification.[3][7]
-
Selection: A stable isotope-labeled version of the analyte is the preferred choice.[1][3] If a SIL-IS is not available, a structural analog may be used.[3]
-
Purity: The SIL-IS must have high isotopic purity and be free from any unlabeled analyte that could interfere with quantification.[1][8]
-
Concentration: The concentration of the internal standard should be consistent across all samples and optimized to provide an appropriate response without interfering with the analyte.[3]
-
Response Monitoring: The internal standard response should be monitored across all samples to identify any systemic variability.[9]
Decision Pathway for Internal Standard Selection
The selection of an appropriate internal standard is a critical step in method development. The following diagram illustrates a typical decision-making process in alignment with regulatory expectations.
Experimental Protocols
Robust bioanalytical method validation requires a series of well-defined experiments to assess the performance of the internal standard. Below are detailed methodologies for key experiments.
Internal Standard Suitability and Interference Check
Objective: To demonstrate that the selected internal standard is suitable for the method and does not interfere with the quantification of the analyte, and vice versa.[3]
Methodology:
-
Prepare Samples:
-
A set of blank matrix samples from at least six different sources.
-
A "zero sample" by spiking the blank matrix with the internal standard at its working concentration.
-
Lower Limit of Quantification (LLOQ) samples by spiking the blank matrix with the analyte at the LLOQ concentration and the internal standard at its working concentration.[3]
-
-
Analysis: Analyze the prepared samples using the intended bioanalytical method.
-
Acceptance Criteria:
-
The response of any interfering peak at the retention time of the analyte in the zero sample should be less than 20% of the analyte response at the LLOQ.[3]
-
The response of any interfering peak at the retention time of the internal standard in the blank samples should be less than 5% of the internal standard response in the LLOQ sample.[3]
-
Matrix Effect Evaluation
Objective: To assess the effect of the biological matrix on the ionization of the analyte and the internal standard.
Methodology:
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Analyte and internal standard spiked in the mobile phase or a suitable solvent.
-
Set 2 (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the extracted matrix.
-
Set 3 (Pre-extraction Spike): Analyte and internal standard are spiked into the blank matrix before extraction.
-
-
Analysis: Analyze all three sets of samples.
-
Calculation:
-
Matrix Factor (MF): (Peak response in the presence of matrix [Set 2]) / (Peak response in neat solution [Set 1])
-
IS-Normalized Matrix Factor: (Matrix Factor of the analyte) / (Matrix Factor of the internal standard)
-
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤ 15% for at least six lots of matrix.
Workflow for Investigating Internal Standard Variability
The ICH M10 guideline emphasizes the continuous monitoring of the internal standard response.[9] Any significant variability in the IS response between calibration standards, quality control samples, and study samples must be investigated.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. database.ich.org [database.ich.org]
- 8. fda.gov [fda.gov]
- 9. database.ich.org [database.ich.org]
Safety Operating Guide
Navigating the Safe Disposal of 25-Desacetyl Rifampicin-d4
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of 25-Desacetyl rifampicin-d4, ensuring compliance with safety standards and minimizing environmental impact. While specific safety data sheets for the deuterated (d4) form are not widely available, the disposal procedures for its non-deuterated counterpart, 25-Desacetyl rifampicin, offer a reliable framework.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment:
-
Eye Protection: Wear safety goggles to protect against accidental splashes.
-
Hand Protection: Wear surgical gloves.
-
Respiratory Protection: In situations where dust formation is possible, a self-contained breathing apparatus should be used.
-
Protective Clothing: A lab coat or other protective clothing is recommended to prevent skin contact.
In the event of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush with plenty of water.
-
Skin Contact: Wash the affected area with plenty of water.
-
Ingestion: Seek immediate medical assistance.
-
Inhalation: Move to an area with fresh air. If breathing is difficult, provide artificial respiration or oxygen.
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in a manner that is consistent with local, state, and federal regulations for chemical waste.
-
Initial Assessment: Determine if the waste is contaminated with other hazardous materials. If so, the disposal protocol for the most hazardous substance should be followed.
-
Containment:
-
For small spills, the material can be picked up mechanically. Avoid methods that generate dust.
-
For larger quantities or solutions, absorb the material with an inert substance (e.g., vermiculite, sand, or earth).
-
-
Waste Collection:
-
Place the contained waste into a clearly labeled, sealed container. The label should include the chemical name ("this compound") and any associated hazard warnings.
-
-
Final Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant.[1] Do not allow the substance to enter sewers or surface and ground water.
-
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes key information for the parent compound, 25-Desacetyl rifampicin.
| Property | Value | Source |
| Molecular Formula | C41H56N4O11 | KMR057001 |
| Molecular Weight | 780.9 g/mol | KMR057001 |
| Appearance | Not Available | - |
| Target Organs | Not Available | - |
| Extinguishing Media | Carbon dioxide, dry chemical powder, foam, water | KMR057001 |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 25-Desacetyl rifampicin-d4
This guide provides essential safety and logistical information for the handling and disposal of 25-Desacetyl rifampicin-d4. The procedural, step-by-step guidance is designed for researchers, scientists, and drug development professionals to minimize exposure risk, ensure compound integrity, and maintain a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is the deuterated form of a primary metabolite of the antibiotic Rifampicin.[1] While one Safety Data Sheet (SDS) for the non-deuterated parent compound indicates it is not classified as hazardous according to the Globally Harmonized System (GHS), it is prudent to handle it as a potent compound, primarily due to the risk of inhalation of its powdered form. Another SDS for the parent compound suggests wearing a self-contained breathing apparatus and avoiding dust formation.[2] Always consult the specific SDS provided by your supplier.
Physical and Chemical Properties Summary
| Property | Value | Source |
| Chemical Name | 25-O-Deacetyl-3-[(E)-[(4-methyl-1-piperazinyl)imino]methyl]rifamycin-D4 | [3] |
| Molecular Formula | C₄₁H₅₂D₄N₄O₁₁ | [3] |
| Molecular Weight | 784.93 g/mol | [4] |
| Form | Solid, Powder | [5] |
| Storage | Store at refrigerator (2-8°C) for long-term storage. | [3] |
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against exposure. The required PPE varies depending on the task.[6]
PPE Requirements by Task
| Task | Required Personal Protective Equipment (PPE) | Specifications and Best Practices |
| Receiving & Unpacking | • Nitrile Gloves• Lab Coat• Safety Glasses | Inspect container integrity upon receipt. |
| Weighing & Aliquoting (Solid Powder) | • Double Nitrile or Neoprene Gloves[2][7]• Disposable, Low-Permeability Gown[7][8]• Safety Goggles and Face Shield[6][7]• NIOSH-Approved Respirator (e.g., N95) | Mandatory for all open handling of powder.[7] Must be performed in a chemical fume hood or ventilated balance enclosure.[6] |
| Preparing Solutions | • Double Nitrile Gloves[6]• Disposable Gown• Safety Goggles and Face Shield | All solution preparation must be conducted within a certified chemical fume hood.[6] |
| Handling Solutions | • Nitrile Gloves• Lab Coat• Safety Glasses | Standard laboratory precautions for handling chemical solutions. |
| Spill Cleanup | • Double Nitrile Gloves• Disposable Gown• Safety Goggles and Face Shield• NIOSH-Approved Respirator | Refer to Section 5 for spill cleanup procedures. |
| Waste Disposal | • Heavy-duty Nitrile or Butyl Rubber Gloves• Disposable Gown• Safety Glasses | Handle waste containers with appropriate care to avoid contamination. |
Operational and Handling Plan
A systematic approach is crucial for safety and for maintaining the isotopic purity of the deuterated compound.[9]
Experimental Protocol: Stock Solution Preparation
This protocol outlines the preparation of a stock solution from the powdered compound.
Materials:
-
This compound solid
-
Appropriate anhydrous solvent (e.g., DMSO, Methanol)[9]
-
Analytical balance
-
Ventilated balance enclosure or chemical fume hood
-
Spatula and weigh boat
-
Volumetric flask
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Designate Work Area: Perform all work with the solid compound in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.[6]
-
Don PPE: Put on all required PPE for handling powdered compounds as specified in the table above.
-
Weigh Compound: In the containment unit, place a weigh boat on the tared analytical balance. Carefully weigh the desired amount of this compound.
-
Transfer: Carefully transfer the weighed powder into an appropriately sized volumetric flask.
-
Dissolve: Add approximately 80% of the final volume of the chosen anhydrous solvent to the flask.[9] Using aprotic or deuterated solvents is recommended to prevent H-D exchange.[9][10]
-
Mix: Gently swirl or vortex the flask until the compound is completely dissolved.[6]
-
Dilute to Volume: Add the solvent to the flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenize: Cap the flask and invert it several times to ensure the solution is homogeneous.[6]
-
Store Solution: Transfer the stock solution to a clearly labeled, airtight amber vial to protect it from light and store under recommended conditions (refrigerated at 2-8°C).[3][9]
Disposal Plan
Proper disposal prevents environmental contamination and ensures regulatory compliance. Waste should be segregated based on its physical and chemical properties.[11]
-
Solid Waste:
-
Liquid Waste:
-
Includes stock solutions, unused media containing the agent, and contaminated buffers.[6]
-
Collect all liquid waste in a compatible, sealed, and clearly labeled waste container. Do not mix with other waste streams unless compatible.
-
The SDS for the parent compound notes it is slightly hazardous for water; do not allow the product to reach ground water or sewage systems.
-
Arrange for pickup and disposal via your institution's environmental health and safety office.[13]
-
Emergency Procedures
Spill Response:
-
Evacuate the immediate area if the spill is large or if powder has become airborne.
-
Wear appropriate PPE, including a respirator, before re-entering the area.[7]
-
Gently cover the spill with absorbent material to avoid raising dust.
-
Wash the area with plenty of water and collect the cleaning materials for disposal as hazardous waste.[2]
-
Ensure adequate ventilation during cleanup.[2]
First Aid Measures:
-
Inhalation: Remove to fresh air. If necessary, provide artificial respiration or oxygen.[2]
-
Skin Contact: Wash the affected area with plenty of water.[2] The product is generally not considered a skin irritant.
-
Eye Contact: Rinse the opened eye for several minutes under running water.
-
Ingestion: Seek medical assistance for gastric lavage.[2]
Caption: Safe handling workflow for this compound.
References
- 1. 25-DESACETYL RIFAMPICIN | 16783-99-6 [chemicalbook.com]
- 2. kmpharma.in [kmpharma.in]
- 3. clearsynth.com [clearsynth.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. carlroth.com [carlroth.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 13. Making sure you're not a bot! [oc-praktikum.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
